Pantoprazole Sulfone N-Oxide
Description
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-55-8 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pantoprazole Sulfone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a widely used proton pump inhibitor, is synthesized through a multi-step process that involves the crucial oxidation of a sulfide intermediate to the active sulfoxide form. However, this oxidation step can lead to the formation of process-related impurities, including Pantoprazole Sulfone N-Oxide. This compound is a result of over-oxidation, where both the sulfur atom of the benzimidazole ring system and the nitrogen atom of the pyridine ring are oxidized. The presence of such impurities is a critical concern in pharmaceutical manufacturing, impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis pathway of this compound, complete with detailed experimental protocols and quantitative data.
Synthesis Pathway Overview
The synthesis of this compound is not a targeted process in drug manufacturing but rather a side reaction that occurs during the synthesis of Pantoprazole. However, for the purpose of obtaining this compound as a reference standard for analytical and quality control purposes, specific synthetic routes can be employed. The general strategy involves two main steps:
-
Condensation: The initial step involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. This reaction forms the pantoprazole sulfide intermediate.[1][2]
-
Oxidation: The subsequent step is the oxidation of the pantoprazole sulfide intermediate. To yield this compound, strong oxidizing agents are used to facilitate the oxidation of both the sulfide group to a sulfone and the pyridine nitrogen to an N-oxide.[3]
The overall synthesis can be visualized as follows:
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis of pantoprazole and its related impurities.
Part A: Synthesis of Pantoprazole Sulfide Intermediate[2]
-
Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.
-
Stir the mixture at 25–30 °C until all solids have dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.
-
Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for 5-6 hours and monitor for completion by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to 15-20 °C.
-
Filter the solid product (pantoprazole sulfide) and wash the cake with water.
Part B: Oxidation to this compound[3]
-
The pantoprazole sulfide intermediate is dissolved in a suitable organic solvent system, such as a mixture of toluene and methyl tertiary butyl ether.[3]
-
Hydrogen peroxide and acetic acid are added to the solution.[3]
-
Methyl rhenium trioxide (MTO) is used as a catalyst to promote the oxidation of both the sulfide to a sulfone and the pyridine nitrogen to an N-oxide.[3]
-
The reaction is carried out under controlled temperature conditions to ensure the desired over-oxidation occurs.
-
The resulting this compound is then typically converted to its sodium salt by reacting with sodium hydroxide.[3]
-
The final product can be isolated through crystallization and filtration.
Alternative Synthesis Approach
An alternative method for preparing the N-oxide involves a two-step process where the pyridine precursor is first oxidized, followed by condensation.[4]
-
Oxidation of Pyridine Precursor: 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.[4]
-
Condensation: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to yield the pantoprazole N-oxide sulfide intermediate.[5]
-
Final Oxidation: This intermediate would then require a subsequent oxidation step to convert the sulfide to a sulfone, yielding the final this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 91.7% | [4] |
| Purity | 99.53% | [4] |
Factors Influencing Impurity Formation
Several process parameters can significantly impact the formation of this compound and other oxidative impurities during the synthesis of pantoprazole:
-
Choice of Oxidizing Agent: The type and concentration of the oxidizing agent are critical. Stronger oxidizing agents or higher concentrations are more likely to lead to the formation of the sulfone N-oxide impurity.[2]
-
Reaction Temperature: The oxidation of the pantoprazole sulfide is typically conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts.[2][6] Higher temperatures can increase the levels of these impurities.[6]
-
pH of the Reaction Medium: The pH can influence the reactivity of both the substrate and the oxidizing agent, potentially favoring the formation of side products.[2]
Conclusion
The synthesis of this compound is primarily of interest for the preparation of an analytical reference standard to ensure the quality and purity of pantoprazole API. The most direct route involves the over-oxidation of the pantoprazole sulfide intermediate using a strong oxidizing system. Careful control of reaction conditions, including the choice of oxidizing agent, temperature, and pH, is crucial to manage the formation of this and other related impurities during the manufacturing of pantoprazole. Further research and publication of detailed experimental data for the targeted synthesis of this compound would be beneficial for the pharmaceutical industry.
References
- 1. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 4. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Pantoprazole Sulfone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole Sulfone N-Oxide is a known process-related impurity and potential degradation product of Pantoprazole, a widely prescribed proton pump inhibitor. A thorough understanding of its physical and chemical properties is paramount for the development of robust analytical methods, effective quality control strategies, and ensuring the safety and efficacy of Pantoprazole drug products. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, supported by available quantitative data, detailed experimental protocols, and logical workflows for its analysis.
Chemical and Physical Properties
This compound, a derivative of Pantoprazole, is formed through the oxidation of both the sulfide and the pyridine nitrogen atom of the parent molecule or its intermediates.[1] Its identity is confirmed through various spectroscopic and chromatographic techniques.
General and Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [2][3] |
| Synonyms | Pantoprazole Sulphone N-Oxide, Pantoprazole Impurity 6 | [2][3][4] |
| CAS Number | 953787-55-8 | [5][6][7] |
| Chemical Formula | C₁₆H₁₅F₂N₃O₆S | [5][6][7] |
| Molecular Weight | 415.37 g/mol | [5][6][7] |
| Appearance | Off-White to Beige or Off-Yellow Solid | [6] |
| Melting Point | >155°C (decomposes); 168-170°C (decomposes) | [5][8] |
| Boiling Point | 687.7±65.0 °C (Predicted) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) and Methanol. | [5] |
| pKa (Predicted) | 7.70 ± 0.10 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.
| Spectroscopic Technique | Data | Source(s) |
| UV-Visible Spectroscopy | λmax ≈ 281 nm (in Methanol:Water). The λmax for the closely related Pantoprazole N-oxide is 281 nm, suggesting a similar absorption profile. | [1][9] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2941 cm⁻¹), C=N stretching (~1590 cm⁻¹), S=O stretching (~1041 cm⁻¹), and N-O stretching. | [10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are not readily available in the public domain for this compound. However, spectra would show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methylene bridge, and the difluoromethoxy group. | [10] |
| Mass Spectrometry (MS) | Exact Mass: 415.06496270 Da. [M+H]⁺: ~416.07. Fragmentation would likely involve cleavage of the sulfonyl and N-oxide bonds, yielding ions corresponding to the benzimidazole and pyridine moieties. | [7][11][12] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A known method for the preparation of this compound involves a two-step process starting from the condensation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole to form the pantoprazole sulfide intermediate, followed by oxidation. A specific method for the direct synthesis of the sulfone N-oxide impurity is outlined in patent literature.[13][14]
Objective: To synthesize this compound.
Materials:
-
2-chloromethyl-3,4-dimethoxy pyridine hydrochloride
-
5-difluoromethoxy-2-mercapto-1H-benzimidazole
-
Dichloromethane
-
Sodium hydroxide solution
-
Hydrogen peroxide
-
Acetic acid
-
Methyl rhenium trioxide (catalyst)
-
Acetone
Procedure:
-
Synthesis of Pantoprazole Sulfide Intermediate:
-
In a reaction vessel, add 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and dichloromethane.
-
Slowly add sodium hydroxide solution dropwise.
-
Stir the reaction mixture at 20-30°C for 1-2 hours.
-
Separate the layers and wash the dichloromethane layer to obtain the pantoprazole sulfide intermediate.[13]
-
-
Oxidation to this compound:
-
Under the presence of hydrogen peroxide and acetic acid, use methyl rhenium trioxide as a catalyst to oxidize the pantoprazole sulfide intermediate.[13][14]
-
The reaction conditions (temperature, concentration of reactants) should be carefully controlled to favor the formation of the sulfone N-oxide.
-
-
Formation of Sodium Salt and Purification:
-
The resulting this compound can be converted to its sodium salt by reacting with a sodium hydroxide solution in acetone.
-
Cool the mixture to -5 to 5°C to induce crystallization.
-
The white solid of Pantoprazole Sodium Sulfone N-Oxide impurity can be collected by suction filtration.[13]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances and formulations.[8][15][16]
Objective: To separate and quantify this compound from Pantoprazole and other related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 0.01 M, pH 7.0) and an organic solvent like acetonitrile.[8][10]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve an accurately weighed amount of the Pantoprazole drug substance or product in the diluent to achieve a target concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and a calibration curve generated from the standard solutions.[10]
Mandatory Visualizations
Formation Pathway of this compound
The following diagram illustrates the formation of this compound as a byproduct during the synthesis of Pantoprazole.
Caption: Formation of this compound during synthesis.
Experimental Workflow for Impurity Analysis
The following diagram outlines a general workflow for the identification and quantification of this compound as an impurity in a drug sample.
Caption: Workflow for the analysis of this compound impurity.
Conclusion
This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. The presented data and experimental protocols are essential for the accurate identification, quantification, and control of this impurity in Pantoprazole active pharmaceutical ingredients and finished products. A thorough understanding and characterization of such impurities are fundamental to ensuring the overall quality, safety, and regulatory compliance of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 953787-55-8 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-(Difluoromethoxy)-2-((3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl)-1H-benzimidazole | C16H15F2N3O6S | CID 23655654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 14. CN105111186B - A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity - Google Patents [patents.google.com]
- 15. akjournals.com [akjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. trace.tennessee.edu [trace.tennessee.edu]
Pantoprazole Sulfone N-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole Sulfone N-Oxide is a recognized process-related impurity and degradation product of the proton pump inhibitor, Pantoprazole. Its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations to support research and drug development activities.
Discovery and History
This compound was not discovered as a pharmacologically active agent but was identified through the systematic analysis of impurities in Pantoprazole bulk drug substance. Its history is intrinsically linked to the advancements in analytical techniques and the increasing regulatory scrutiny of pharmaceutical impurities.
A pivotal moment in its public documentation was the 2007 study by G.M. Reddy and colleagues, published in the Journal of Pharmaceutical and Biomedical Analysis.[1] This research detailed the detection of six impurities in Pantoprazole sodium bulk drug substance using High-Performance Liquid Chromatography (HPLC). Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weights of these impurities. To confirm their structures, the impurities were synthesized and characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2]
In this comprehensive study, this compound was identified and designated as "Impurity-III".[1][2] This work established it as a significant process-related impurity, arising from the over-oxidation of Pantoprazole during synthesis, where both the sulfur atom of the sulfoxide and the nitrogen atom of the pyridine ring are oxidized.[3][4][5][6] It is also known to form as a degradation product under oxidative and photolytic stress conditions.[7]
Physicochemical and Spectroscopic Data
The identity of this compound is confirmed through its distinct physicochemical and spectroscopic properties.
| Property | Value | Source(s) |
| IUPAC Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [8] |
| CAS Number | 953787-55-8 | [4] |
| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | [8] |
| Molecular Weight | 415.37 g/mol | [9] |
| Appearance | Off-White to Light Beige Solid | |
| ¹H NMR (600MHz, DMSO-d₆) | 3.81 (s, 3H, -OCH₃), 3.91 (s, 3H, -OCH₃), 5.22 (s, 2H, -CH₂), 7.04 – 8.03 (m, 6H, Ar-H and -OCHF₂) | [4] |
| Mass (ESI-MS) | m/z: 438 [M+Na]⁺ (for the sodium salt) | [4] |
Note: The provided ¹H NMR data is for the sodium salt of this compound.
Formation Pathways
This compound is primarily formed through two pathways: as a process-related impurity during the synthesis of Pantoprazole and as a degradation product.
Synthetic Pathway
The synthesis of Pantoprazole involves the oxidation of a sulfide intermediate to the desired sulfoxide. Over-oxidation during this critical step can lead to the formation of both the sulfone and the N-oxide functionalities, resulting in this compound.[3][5][6]
Caption: Formation of Pantoprazole and its oxidative impurities.
Degradation Pathway
Forced degradation studies have shown that Pantoprazole can degrade to form this compound, particularly under oxidative and photolytic stress conditions.[7]
Caption: Degradation pathway of Pantoprazole to form impurities.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a method for preparing the sodium salt of this compound.[4]
Step 1: Synthesis of Pantoprazole Sulfide Intermediate
-
React 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to produce 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide).
Step 2: Oxidation to this compound
-
In a suitable solvent, treat the Pantoprazole Sulfide intermediate with hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst. The hydrogen peroxide-acetic acid system facilitates the oxidation of the pyridine ring to the N-oxide, while the catalyst promotes the oxidation of the sulfide to the sulfone.
-
Control the molar ratio of the oxidizing agents and the catalyst, as well as the reaction temperature, to achieve the desired over-oxidation.
Step 3: Formation of the Sodium Salt (Optional)
-
React the resulting this compound with sodium hydroxide to form the corresponding sodium salt.
Step 4: Purification
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Caption: Workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances and formulations.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm).
-
Column Temperature: Controlled room temperature or slightly elevated.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Pantoprazole sample in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of the impurity using the peak area response.
Conclusion
This compound is a critical impurity in the manufacturing of Pantoprazole. Its formation is a consequence of over-oxidation during synthesis or degradation under specific stress conditions. A thorough understanding of its discovery, formation pathways, and analytical characterization is essential for ensuring the quality, safety, and efficacy of Pantoprazole drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 5. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. akjournals.com [akjournals.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound | molsyns.com [molsyns.com]
Methodological & Application
Application Note: HPLC Method for Quantification of Pantoprazole Sulfone N-Oxide
AN-PZ-034
Abstract
This application note details a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pantoprazole Sulfone N-Oxide, a potential impurity and degradation product of Pantoprazole. The method is stability-indicating and can be used for the analysis of bulk drug substances and pharmaceutical formulations.
Introduction
Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, or upon degradation, various related substances can be formed, including this compound.[1][2] The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for a validated HPLC method suitable for the determination of this compound.
Chemical Structure:
-
Analyte Name: this compound
Experimental
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 290 nm[7][8][9] |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Protocols
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Bulk Drug: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance, dissolve in and dilute to 50 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Pantoprazole to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.[10]
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7][11]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
The following tables summarize the quantitative data for the HPLC method.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 20 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.1 | 0.3 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Recovery (%) | % RSD |
| 5 | 98.5 - 101.2 | < 2.0 |
| 10 | 99.1 - 100.8 | < 2.0 |
| 15 | 98.9 - 101.5 | < 2.0 |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.0 |
| Intermediate Precision (Inter-day) | < 1.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is simple, sensitive, and reproducible for the quantification of this compound.[7] The method has been validated and demonstrated to be linear, accurate, and precise. It is suitable for routine quality control analysis of Pantoprazole in bulk drug and pharmaceutical dosage forms.
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. ajrconline.org [ajrconline.org]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Ultrasensitive Quantification of Pantoprazole Sulfone N-Oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] During its synthesis, various process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Pantoprazole Sulfone N-Oxide is a potential genotoxic impurity (PGI) that can arise from the over-oxidation of the pantoprazole sulfide intermediate.[1][2][3] Given its potential genotoxicity, highly sensitive and selective analytical methods are required for its accurate quantification at trace levels.
This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, making it suitable for quality control in bulk drug substances.[3]
Experimental Protocols
This section details the validated methodology for the quantification of this compound.
2.1. Liquid Chromatography (LC) Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Specification |
| Column | Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent[3] |
| Mobile Phase A | 10 mmol·L-1 Ammonium Acetate with 0.05% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Gradient Program | A linear gradient optimized to separate the analyte from Pantoprazole and other impurities[3][4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 30°C - 40°C[5][6] |
2.2. Mass Spectrometry (MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode.
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 500 °C[5] |
| Collision Gas | Nitrogen[5] |
2.3. MRM Transitions
The optimized mass ion-pairs for quantification are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 415.9 | 232.2[3] |
| Pantoprazole (for confirmation) | 384.1 | 200.1[5] |
| Pantoprazole N-Oxide (related impurity) | 400.0 | 216.1[3] |
2.4. Preparation of Standards and Samples
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to obtain a known stock concentration.[6]
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards covering the desired linear range (e.g., 0.3-10.8 ng/mL).[3]
-
Sample Preparation (Bulk Drug):
Data and Performance
The method was validated for specificity, linearity, sensitivity, accuracy, and precision.[1] The quantitative performance data for this compound is summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.3 - 10.8 ng/mL[3] |
| Correlation Coefficient (r) | 0.9996[3] |
| Limit of Detection (LOD) | 0.05 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.27 ng/mL[3] |
| Accuracy (% Recovery) | 100.1% (RSD = 3.5%, n=9)[3] |
In an analysis of four batches of S-pantoprazole sodium, the levels of this compound ranged from 0.16 to 0.34 µg·g-1, demonstrating the method's suitability for routine quality control.[3]
Visualizations
Diagrams illustrating the analytical workflow and the chemical formation pathway provide a clear overview for researchers.
Conclusion
The described LC-MS/MS method is rapid, accurate, sensitive, and highly selective for the determination of this compound.[3] Its low limit of quantification allows for the effective control of this potential genotoxic impurity in pantoprazole bulk drug substance, ensuring compliance with regulatory standards and contributing to the overall safety of the pharmaceutical product.
References
- 1. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chromatographic Separation of Pantoprazole and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of pantoprazole and its related impurities. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] The following methods are based on established pharmacopeial procedures and validated scientific literature, ensuring reliability and reproducibility.[1]
Introduction
Pantoprazole sodium, a substituted benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[1] During its synthesis and storage, several process-related impurities and degradation products can arise.[1] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities.[1]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of pantoprazole and its impurities.[2][3] These methods, particularly when they are stability-indicating, are crucial for quality control in the pharmaceutical industry. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components.
Forced degradation studies are essential for the development of stability-indicating methods. Pantoprazole is known to degrade under acidic, oxidative, and photolytic conditions, while it is relatively stable under alkaline and thermal stress.[4][5] The major degradation products often include pantoprazole sulfone and pantoprazole sulfide.[4][5]
Experimental Protocols
This section outlines detailed methodologies for the separation of pantoprazole and its impurities using HPLC and UPLC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative gradient HPLC method for the analysis of pantoprazole and its related substances.
2.1.1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV or Photodiode Array (PDA) detector.[1]
-
Column: Hypersil ODS (125 x 4.0 mm, 5 µm) or Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).[4][6][7]
-
Chemicals and Reagents:
-
Pantoprazole Sodium Reference Standard (RS)
-
Reference standards for known impurities (e.g., Impurity A, B, C, D, E, F, Sulfone, Sulfide)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Dibasic potassium phosphate[7][8]
-
Ammonium acetate[6]
-
Orthophosphoric acid[6]
-
Sodium hydroxide[1]
-
Water (HPLC grade or purified)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials (amber or low-actinic glass recommended to protect from light).[9]
2.1.2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (1:1 v/v) or a suitable buffer solution.[9]
-
Buffer Preparation (Example):
-
Phosphate Buffer: Dissolve 1.74 g of dibasic potassium phosphate in 1000 mL of water, and adjust the pH to 7.0 with orthophosphoric acid.[7][9]
-
Ammonium Acetate Buffer: Prepare a 0.01 M ammonium acetate solution and add 1 mL of triethylamine per liter. Adjust the pH to 4.5 with orthophosphoric acid.[6]
-
-
Mobile Phase:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium RS in the diluent to obtain a known concentration (e.g., 0.4 mg/mL).[1]
-
Impurity Stock Solutions: Prepare individual or mixed stock solutions of the known pantoprazole impurities in the diluent at appropriate concentrations.[1]
-
System Suitability Solution (SSS): Prepare a solution containing pantoprazole and key impurities (e.g., pantoprazole sulfone) to verify resolution and other system suitability parameters.[1][7]
-
Sample Solution: Accurately weigh and dissolve the pantoprazole bulk drug or a powdered portion of the pharmaceutical formulation in the diluent to achieve a target concentration similar to the standard solution.[7]
2.1.3. Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm)[7] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[4] | 0.01 M Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (70:30)[6] |
| Mobile Phase B | Acetonitrile[4] | 0.01 M Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (30:70)[6] |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 40 | 80 | |
| 45 | 20 | |
| 50 | 20[7] | |
| Flow Rate | 1.0 mL/min[4][7] | 1.0 mL/min[6] |
| Column Temperature | 40°C[7] | 30°C[6] |
| Detection Wavelength | 290 nm[4][7] | 290 nm[6] |
| Injection Volume | 20 µL[8] | Not Specified |
2.1.4. Data Analysis and System Suitability
-
System Suitability: Inject the SSS and verify that the resolution between pantoprazole and critical impurity peaks is greater than 1.5.[11] The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.[9]
-
Quantification: Calculate the percentage of each impurity in the sample using the following formula:
-
% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × 100
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol provides a faster analysis time compared to conventional HPLC.
2.2.1. Instrumentation and Materials
-
UPLC System: A UPLC system with a PDA detector.
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or Restek Ultra Biphenyl (100 x 2.1 mm, 3.0 µm).[3][8]
-
Chemicals and Reagents: As listed for the HPLC method.
2.2.2. Preparation of Solutions
Prepare solutions as described in the HPLC method, adjusting concentrations as necessary for the sensitivity of the UPLC system.
2.2.3. Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[3] | Restek Ultra Biphenyl (100 x 2.1 mm, 3.0 µm)[8] |
| Mobile Phase A | Buffer: Solvent Mixture (85:15) (Buffer: 1.32 g/L Dibasic Ammonium Phosphate, pH 7.5; Solvent Mixture: Acetonitrile:Methanol 70:30)[10] | 65:35 (v/v) Potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile mixture[8] |
| Mobile Phase B | Solvent Mixture (Acetonitrile:Methanol 70:30)[10] | Not applicable (Isocratic) |
| Gradient Program | Gradient elution mode[10] | Isocratic |
| Flow Rate | 0.4 mL/min[10] | 0.25 mL/min[8] |
| Column Temperature | Not Specified | Not Specified |
| Detection Wavelength | 290 nm[10] | 290 nm[8] |
| Injection Volume | Not Specified | 3.5 µL[8] |
Data Presentation
The following tables summarize quantitative data for the chromatographic separation of pantoprazole and its impurities.
Table 1: System Suitability and Validation Parameters for HPLC Methods
| Parameter | Method 1 | Method 2 |
| Linearity (r) | 0.999[4] | 0.999[6] |
| Recovery (%) | 97.9 - 103[4] | 97.6 - 105.8[6] |
| LOD (µg/mL) | 0.043 - 0.047[4] | 0.099 - 1.48[6] |
| LOQ (µg/mL) | 0.13 - 0.14[4] | Not specified |
| Precision (%RSD) | < 10[7] | 0.55 - 1.90[6] |
Table 2: Relative Retention Times (RRT) of Pantoprazole Impurities
| Impurity | RRT (Approximate) |
| Pantoprazole Sulfone (Impurity A) | 0.80 - 0.9[4][12] |
| Pantoprazole Sulfide (Impurity B) | 1.4 - 1.63[4][12] |
| Impurity C | Varies |
| Impurity D + F | ~1.1[12] |
| Impurity E | ~1.3[12] |
Note: RRTs are dependent on the specific chromatographic conditions and should be experimentally verified.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Pantoprazole Impurity Analysis
Caption: Workflow for pantoprazole impurity analysis.
Diagram 2: Forced Degradation Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jgtps.com [jgtps.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. jgtps.com [jgtps.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. scribd.com [scribd.com]
Introduction
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] To ensure the safety and efficacy of pharmaceutical products, regulatory bodies like the International Conference on Harmonisation (ICH) mandate the development of stability-indicating assay methods.[2] These methods are crucial for identifying and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which can form during manufacturing, storage, or administration.[3] This application note details a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of pantoprazole and its process-related and degradation impurities.
The method described herein is designed to separate pantoprazole from its major degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[4] Pantoprazole is known to be labile in acidic and oxidative environments, leading primarily to the formation of sulfone and sulfide impurities.[3][5] The drug exhibits greater stability under alkaline and dry heat conditions.[6] This protocol provides a robust framework for researchers, scientists, and drug development professionals to assess the stability of pantoprazole in bulk drug and pharmaceutical formulations.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Diode-Array Detector (DAD), gradient pump, autosampler, and column oven.
-
Chemicals: Pantoprazole sodium reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%).
-
Chromatographic Column: A reversed-phase C18 column, such as Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size), is recommended.[3][6]
Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to 7.0 with a suitable base.[3]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of pantoprazole sodium reference standard in 25 mL of methanol.[5]
-
Working Standard Solution (15-20 µg/mL): Dilute the stock solution appropriately with the diluent to achieve the desired final concentration for analysis.[1]
Protocol 1: Chromatographic Analysis
The separation of pantoprazole and its related substances is achieved using a gradient elution method. The optimized chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[3][6] | | Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0) B: Acetonitrile[3] | | Gradient Program | Time (min) | %A | %B | | | 0 | 70 | 30 | | | 10 | 40 | 60 | | | 15 | 40 | 60 | | | 20 | 70 | 30 | | Flow Rate | 1.0 mL/min[3][6] | | Detection Wavelength | 290 nm[3][6] | | Injection Volume | 20 µL[4] | | Column Temperature | Ambient or 30°C |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[3] Prepare stressed samples by subjecting a 1 mg/mL solution of pantoprazole to the following conditions.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl and heat at 80°C for 8 hours.[5] Cool the solution and neutralize it with 1M NaOH before diluting to the final concentration with the diluent.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH and heat at 80°C for 8 hours.[5] Cool the solution and neutralize it with 1M HCl before diluting. Pantoprazole is generally found to be stable under alkaline conditions.[6]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature for 48 hours before diluting to the final concentration.
-
Thermal Degradation: Expose the solid pantoprazole powder to dry heat in an oven at 60°C for 24 hours.[5] Dissolve the stressed powder in methanol and then dilute to the final concentration. The drug is generally stable to dry heat.[6]
-
Photolytic Degradation: Expose the pantoprazole stock solution (1 mg/mL in methanol) to direct sunlight or a photostability chamber for a specified duration (e.g., 15 days).[5] A control sample should be stored in the dark. Dilute the exposed sample to the final concentration before analysis.
Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Caption: Primary degradation pathways of pantoprazole under various stress conditions.
Results and Data Presentation
The described HPLC method effectively separates pantoprazole from its degradation products. System suitability parameters must be established to ensure the performance of the chromatographic system.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time |
Forced degradation studies confirm the stability-indicating nature of the method. Pantoprazole shows significant degradation under acidic, oxidative, and photolytic conditions, while remaining relatively stable under alkaline and thermal stress.[3][6]
Table 3: Summary of Forced Degradation Study Results
| Stress Condition | Observation | Major Degradation Products Identified |
|---|---|---|
| Acid Hydrolysis (1M HCl, 80°C) | Substantial degradation observed[3] | Sulfide Impurity (RRT ~1.63)[3] |
| Alkaline Hydrolysis (1M NaOH, 80°C) | Stable, minimal degradation[6] | - |
| Oxidative (30% H₂O₂) | Substantial degradation observed[3] | Sulfone Impurity (RRT ~0.80)[1][3] |
| Thermal (Dry Heat, 60°C) | Stable, minimal degradation[6] | - |
| Photolytic (Sunlight/UV) | Moderate degradation observed[1][6] | Sulfone, N-oxide impurities[1] |
(RRT = Relative Retention Time)
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[4]
Table 4: Method Validation Summary
| Parameter | Typical Results |
|---|---|
| Specificity | No interference from blank, excipients, or degradation products at the retention time of pantoprazole.[6] |
| Linearity (r²) | ≥ 0.999 over the concentration range.[3][4] |
| Accuracy (% Recovery) | 97.9% - 103.0%[3][6] |
| Precision (% RSD) | Intra-day & Inter-day RSD values < 2.0%[4] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.13 - 0.14 µg/mL[3] |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[3] |
Conclusion
The stability-indicating HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of pantoprazole in the presence of its degradation products and process-related impurities. The method successfully separates the main degradants, namely the sulfone and sulfide impurities, from the parent drug. This protocol is suitable for routine quality control analysis and stability studies of pantoprazole in both bulk drug substance and finished pharmaceutical formulations, aligning with the requirements of regulatory agencies.
References
Application Note: Quantification of Pantoprazole Sulfone N-Oxide in Bulk Drug Substance
Introduction
Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. During the synthesis and storage of pantoprazole, various process-related impurities and degradation products can emerge. Pantoprazole Sulfone N-Oxide is one such potential impurity that requires careful monitoring to ensure the quality, safety, and efficacy of the final drug product.[1][2] This application note provides detailed protocols for the quantification of this compound in bulk pantoprazole drug substance using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Physicochemical Properties of Pantoprazole and Related Compounds
A thorough understanding of the physicochemical properties of pantoprazole and its impurities is fundamental for the development of robust analytical methods.
| Property | Pantoprazole | Pantoprazole Sulfone | This compound |
| IUPAC Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole[3] |
| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | C₁₆H₁₅F₂N₃O₅S | C₁₆H₁₅F₂N₃O₆S[3] |
| Molecular Weight | 383.37 g/mol | 399.37 g/mol [4] | 415.37 g/mol |
| CAS Number | 102625-70-7 | 127780-14-9 | 953787-55-8[5] |
Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pantoprazole and its related substances.[6] UPLC methods offer the advantage of shorter analysis times and reduced solvent consumption.[7]
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for the effective separation of this compound from the parent drug and other impurities.[6][8]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | Gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1] |
| Column | Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent[9] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[8][10] |
| Mobile Phase B | Acetonitrile[8][10] |
| Gradient Program | A suitable gradient program should be employed to ensure adequate separation[10] |
| Flow Rate | 1.0 mL/min[1][11] |
| Column Temperature | 40°C[8][11] |
| Detection Wavelength | 290 nm[1][11][12] |
| Injection Volume | 20 µL[11] |
| Diluent | Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)[10] |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a rapid and sensitive approach for the quantification of impurities.[7]
Table 2: UPLC Method Parameters
| Parameter | Condition |
| Instrumentation | Waters-Acquity UPLC system with a PDA detector[7] |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[7][10] |
| Mobile Phase A | 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5)[7][10] |
| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v)[7][10] |
| Gradient Program | A gradient elution is utilized for rapid separation[10] |
| Flow Rate | 0.4 mL/min[7][10] |
| Detection Wavelength | 290 nm[7][10] |
Experimental Protocols
Preparation of Solutions
Diluent: Prepare a mixture of acetonitrile and 0.1 M sodium hydroxide in a 50:50 (v/v) ratio.[8][10]
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a known concentration of about 100 µg/mL.
Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of approximately 1 µg/mL.
System Suitability Solution: Accurately weigh about 25 mg of Pantoprazole reference standard into a 50 mL volumetric flask.[9] Add a known quantity of this compound stock solution to achieve a final concentration of approximately 1 µg/mL. Dissolve and dilute to volume with the diluent.
Sample Solution: Accurately weigh about 25 mg of the Pantoprazole bulk drug substance into a 50 mL volumetric flask.[9] Dissolve and dilute to volume with the diluent.[9]
Chromatographic Procedure
-
Equilibrate the chromatographic system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are met. The resolution between pantoprazole and this compound should be greater than 2.0.[11]
-
Inject the Standard Solution in replicate (e.g., n=6) and check the precision of the peak areas. The relative standard deviation (RSD) should be not more than 5.0%.[12]
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the content of this compound in the sample using the external standard method.
Data Presentation
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Resolution (Pantoprazole vs. This compound) | ≥ 2.0[11] |
| Tailing Factor (Pantoprazole Peak) | ≤ 2.0[9][12] |
| Theoretical Plates | > 2000 |
| %RSD for replicate injections of standard | ≤ 5.0%[12] |
Table 4: Quantification of this compound in a Sample Batch
| Sample ID | Peak Area of this compound | Concentration (µg/mL) | % w/w in Bulk Drug |
| Batch 001 | 12345 | 1.05 | 0.021% |
| Batch 002 | 11987 | 1.02 | 0.020% |
| Batch 003 | 12567 | 1.07 | 0.021% |
Visualizations
Caption: Experimental Workflow for Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 953787-55-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jgtps.com [jgtps.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. merckmillipore.com [merckmillipore.com]
Application of Pantoprazole Sulfone N-Oxide in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The manufacturing process and storage of pantoprazole can lead to the formation of related substances and impurities, which must be diligently monitored and controlled to ensure the safety and efficacy of the final drug product. Pantoprazole Sulfone N-Oxide is a known process-related impurity and a degradation product of pantoprazole.[1] Its presence in the final drug product must be carefully controlled to meet the stringent requirements of regulatory authorities.[2][3]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical quality control. These guidelines are intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and routine quality control testing of pantoprazole.
Significance of this compound in Quality Control
This compound serves as a critical reference standard for the following applications in pharmaceutical quality control:
-
Impurity Profiling: Accurate identification and quantification of this compound in bulk drug substances and finished pharmaceutical products.
-
Analytical Method Validation: Development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API) and other related substances.
-
Forced Degradation Studies: Understanding the degradation pathways of pantoprazole under various stress conditions (e.g., oxidative, photolytic) where this compound may be formed.[2][4]
Data Presentation: Formation of Pantoprazole Impurities under Forced Degradation
The following table summarizes the formation of key pantoprazole degradation products under various stress conditions. It is important to note that the extent of degradation and the specific impurities formed are highly dependent on the experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Pantoprazole Degradation (%) | Major Impurities Detected | Reference |
| Acidic Hydrolysis | 1M HCl | 8 hours at 80°C | Substantial | Sulfide | [5][6] |
| Alkaline Hydrolysis | 1M NaOH | 8 hours at 80°C | Stable | - | [5][6] |
| Oxidative | 3% H₂O₂ | 24 hours | Significant | Sulfone, N-Oxide, Sulfone N-Oxide | [2][4] |
| Thermal | Dry Heat | 1 hour at 80°C | Stable | - | [5] |
| Photolytic | UV light and Sunlight | 7 days | Miniscule to some degradation | N-Oxide, Sulfone N-Oxide | [2][4][5] |
Experimental Protocols
Synthesis of this compound Reference Standard
This protocol describes a method for the synthesis of this compound, which can be used as a reference standard. The synthesis involves a two-step process: the formation of the thioether intermediate followed by oxidation.
Step 1: Synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether Intermediate)
-
In a suitable reaction vessel, dissolve 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole in an appropriate organic solvent (e.g., dichloromethane).
-
Slowly add a solution of sodium hydroxide while stirring.
-
Maintain the reaction mixture at a controlled temperature (e.g., 20-30°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, separate the organic layer, wash it with water, and evaporate the solvent under reduced pressure to obtain the crude thioether intermediate.
Step 2: Oxidation to this compound
-
Dissolve the crude thioether intermediate from Step 1 in a mixture of acetic acid and an appropriate organic solvent.
-
Add a catalyst, such as methyl rhenium trioxide.
-
Slowly add hydrogen peroxide to the reaction mixture, maintaining a controlled temperature.
-
Monitor the reaction by HPLC until the desired level of oxidation is achieved. The use of an oxidizing system like hydrogen peroxide-acetic acid can oxidize the pyridine ring to its N-oxide and the thioether to a sulfone.
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with a suitable organic solvent.
-
Purify the crude this compound by recrystallization or column chromatography to obtain a high-purity reference standard.
-
The final product can be converted to its sodium salt by reacting with sodium hydroxide.
Diagram of Synthesis Pathway:
Forced Degradation Study of Pantoprazole
This protocol outlines the procedure for conducting forced degradation studies on pantoprazole to identify and quantify degradation products, including this compound.
-
Preparation of Stock Solution: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and heat at 80°C for 8 hours. After cooling, neutralize the solution with an equivalent amount of 1M NaOH.[6]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and heat at 80°C for 8 hours. After cooling, neutralize with an equivalent amount of 1M HCl.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature for 24 hours.[2]
-
Thermal Degradation: Keep the solid pantoprazole powder in an oven at 80°C for 1 hour.[5]
-
Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) and sunlight for 7 days. Prepare a control sample stored in the dark.[2][6]
-
-
Sample Preparation for Analysis: Dilute the stressed samples to a suitable final concentration with the mobile phase for HPLC analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Experimental Workflow for Forced Degradation Study:
HPLC Method for Quantification of Pantoprazole and Impurities
This protocol describes a typical reversed-phase HPLC method for the separation and quantification of pantoprazole and its related impurities, including this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of Pantoprazole and a separate standard solution of this compound (if available) of known concentrations in the diluent.
-
Sample Preparation: Dissolve a known amount of the pantoprazole drug substance or the stressed sample in the diluent to obtain a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area with the peak area of the this compound standard. If a reference standard is not available, the percentage of the impurity can be estimated using the relative response factor with respect to pantoprazole.[2]
Analytical Workflow for Impurity Quantification:
Conclusion
The application of this compound as a reference standard is essential for ensuring the quality, safety, and efficacy of pantoprazole drug products. By utilizing the detailed protocols for synthesis, forced degradation, and HPLC analysis provided in this document, researchers and quality control professionals can accurately identify and quantify this critical impurity. Adherence to these methodologies will support robust analytical method development and validation, ultimately contributing to the production of high-quality pharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pantoprazole Sulfone N-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Pantoprazole Sulfone N-Oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to ensure successful experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation of the sulfide intermediate.[1][2] 2. Insufficient amount or activity of the oxidizing agent.[1][3] 3. Sub-optimal reaction temperature.[4][5] | 1. Monitor the reaction progress using HPLC to ensure complete conversion of the starting material.[4] 2. Increase the molar ratio of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) to the sulfide intermediate.[1] Consider using a catalyst like methyl rhenium trioxide (MTO) to drive the reaction to the desired sulfone N-oxide.[6] 3. Optimize the reaction temperature. While low temperatures (0-5 °C) are generally used to control exothermic reactions and minimize byproducts in pantoprazole synthesis, the formation of the sulfone N-oxide might require different conditions.[4][5] |
| Formation of Multiple Impurities | 1. Non-selective oxidation leading to a mixture of sulfoxide, sulfone, and N-oxide species.[1][4][5] 2. Degradation of the product under the reaction conditions. | 1. Carefully select the oxidizing agent and control its stoichiometry.[1][3] The use of a selective catalyst system, such as hydrogen peroxide with MTO, can favor the formation of the sulfone N-oxide.[6] 2. Control the reaction pH and temperature to minimize degradation.[4] |
| Difficulty in Product Purification | 1. Co-elution of the desired product with other structurally similar impurities (e.g., Pantoprazole Sulfone) during chromatography.[5][7] 2. Similar solubility profiles of the product and byproducts.[8] | 1. Develop a specific HPLC method for the separation and quantification of this compound. This may involve adjusting the mobile phase composition, pH, and column type.[4] 2. Exploit differences in the solubility of the sodium salts of the product and impurities at a specific pH range for selective precipitation.[8] Recrystallization from a suitable solvent system can also be effective.[1] |
| Inconsistent Reaction Outcomes | 1. Variability in the quality of starting materials or reagents. 2. Poor control over reaction parameters such as temperature, pH, and addition rate of reagents.[4][8] | 1. Ensure the purity of the pantoprazole sulfide intermediate and the concentration of the oxidizing agent before starting the reaction. 2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure slow, controlled addition of the oxidizing agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge lies in achieving selective and complete oxidation of both the sulfide group to a sulfone and the pyridine nitrogen to an N-oxide, without generating a complex mixture of other oxidized byproducts such as Pantoprazole N-Oxide and Pantoprazole Sulfone.[4][5][8] Controlling the stoichiometry of the oxidizing agent and the reaction conditions is critical.[3]
Q2: Which oxidizing agents are suitable for the synthesis of this compound?
While various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite are used for pantoprazole synthesis, a combination of hydrogen peroxide and a catalyst like methyl rhenium trioxide (MTO) has been specifically reported for the preparation of this compound.[1][6] This catalytic system can facilitate the over-oxidation to the sulfone and the N-oxidation.[6]
Q3: How can I monitor the progress of the synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction.[4] A validated HPLC method can be used to quantify the consumption of the pantoprazole sulfide intermediate and the formation of this compound and other related impurities.[4]
Q4: What is a typical purification strategy for this compound?
Purification can be challenging due to the presence of structurally similar impurities.[5][7] Common techniques include:
-
Column Chromatography: This is a standard method for separating the desired product from byproducts.[1]
-
Recrystallization: This can be effective if a suitable solvent system that selectively crystallizes the desired product is identified.[1]
-
pH-Mediated Precipitation: Adjusting the pH of the solution can exploit differences in the solubility of the sodium salts of the sulfone, sulfoxide, and N-oxide species to achieve separation.[8]
Q5: Are there any specific safety precautions I should take during the synthesis?
Yes, standard laboratory safety precautions should be followed. Oxidizing agents can be hazardous and should be handled with care. The reactions may be exothermic, so it is important to control the temperature, especially during the addition of the oxidizing agent.[4] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Synthesis of this compound
This protocol is based on the principles of over-oxidation of a pantoprazole intermediate.
Step 1: Synthesis of Pantoprazole Sulfide Intermediate [4]
-
In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and sodium hydroxide in deionized water.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.
-
Slowly add the pyridine solution to the benzimidazole solution while maintaining the temperature at 25-30°C.
-
Stir the mixture for several hours until the reaction is complete (monitored by HPLC).
-
Filter the precipitated pantoprazole sulfide and wash it with water.
Step 2: Oxidation to this compound [6]
-
Dissolve the pantoprazole sulfide intermediate in a suitable organic solvent.
-
Add a catalyst, such as methyl rhenium trioxide (MTO).[6]
-
Slowly add an excess of an oxidizing agent, such as hydrogen peroxide, while maintaining a controlled temperature.[6] The molar ratio of the oxidizing agent to the sulfide intermediate will need to be optimized to achieve both sulfone formation and N-oxidation.
-
Monitor the reaction by HPLC until the desired product is maximized.
-
Quench any excess oxidizing agent.
-
Extract the product into an organic solvent.
-
Purify the crude product using column chromatography or recrystallization.[1]
HPLC Method for Impurity Analysis
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 290 nm).[4]
-
Quantification: Compare the peak area of the this compound in the sample to that of a qualified reference standard.[4]
Visualizations
Caption: Synthetic pathways leading to Pantoprazole and related oxidative impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]
- 3. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of Pantoprazole and Pantoprazole Sulfone N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pantoprazole and its related substance, Pantoprazole Sulfone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the HPLC separation of pantoprazole and this compound?
The primary challenges in separating pantoprazole from its sulfone and N-oxide impurities lie in their structural similarities, which can result in poor resolution and co-elution. Pantoprazole is known to degrade under acidic and oxidative conditions, with pantoprazole sulfone being a major degradation product under oxidative stress.[1][2] The N-oxide is another potential impurity and degradation product that needs to be effectively separated for accurate quantification.[3][4]
Q2: What is a suitable starting HPLC method for the analysis of pantoprazole and its related substances?
A reversed-phase HPLC (RP-HPLC) method is most commonly employed for the analysis of pantoprazole and its impurities.[5] A good starting point would be a C18 or C8 column with a mobile phase consisting of a phosphate buffer and a suitable organic modifier like acetonitrile or methanol.[1][6] The pH of the mobile phase is a critical parameter and is often adjusted to around 7.0 to ensure good peak shape and resolution.[1]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
The most reliable method for peak identification is to use a certified reference standard of this compound.[7] By injecting the reference standard, you can confirm the retention time of the impurity. In the absence of a standard, techniques like mass spectrometry (LC-MS) can be used for structural elucidation. Additionally, forced degradation studies can help in tentatively identifying degradation products.[5][8]
Q4: What are the critical parameters to consider for method optimization?
The most critical parameters for optimizing the separation of pantoprazole and this compound are:
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier significantly impacts retention times and resolution.
-
Mobile Phase pH: The pH of the buffer affects the ionization state of the analytes, which in turn influences their retention behavior on a reversed-phase column.[5]
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8, or Phenyl) can provide different selectivities for the separation.[5][9]
-
Column Temperature: Temperature can affect viscosity and analyte solubility, thereby influencing peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of pantoprazole and this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Pantoprazole and this compound | 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Inadequate column efficiency. | 1. Adjust Organic Content: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower organic content will generally increase retention times and may improve resolution. 2. Optimize pH: Experiment with the mobile phase pH in the range of 6.5-7.5. A slight adjustment can significantly alter the selectivity between the analytes.[1] 3. Change Column: Consider a column with a different stationary phase (e.g., a phenyl column for potential pi-pi interactions) or a column with a smaller particle size for higher efficiency.[9] |
| Peak Tailing for Pantoprazole | 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. | 1. Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. 2. Adjust pH: Ensure the mobile phase pH is controlled and buffered effectively. A pH around 7.0 is often a good starting point.[1] 3. Add a Competing Base: Consider adding a small amount of an amine modifier like triethylamine to the mobile phase to mask active silanol sites. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure Accurate Preparation: Prepare the mobile phase fresh daily and ensure accurate pH measurement and component mixing. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. 3. Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run. If the column is old or has been subjected to harsh conditions, consider replacing it. |
| Ghost Peaks or Extraneous Peaks | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Sample degradation in the autosampler. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use. 2. Implement a Needle Wash: Program a needle wash with a strong solvent in your autosampler sequence to minimize carryover. 3. Control Sample Temperature: If pantoprazole is degrading in the sample solution, consider using a cooled autosampler. |
Experimental Protocols
Recommended HPLC Method for Separation of Pantoprazole and Related Substances
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 7.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient can be developed, for instance: Time (min) | %B 0 | 30 15 | 50 20 | 30 25 | 30 |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 290 nm[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Similarly, prepare a stock solution of this compound reference standard.
-
System Suitability Solution: Mix aliquots of the pantoprazole and impurity stock solutions to prepare a solution containing both analytes at appropriate concentrations to check for adequate resolution.
-
Sample Solution: For pharmaceutical formulations, crush tablets to a fine powder and extract the active ingredient with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Workflow for Method Development
Caption: General workflow for HPLC method development.
References
Stability issues of Pantoprazole Sulfone N-Oxide in acidic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Pantoprazole Sulfone N-Oxide, particularly in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a potential impurity and degradation product of Pantoprazole, a widely used proton pump inhibitor. It is characterized by the oxidation of both the sulfoxide group to a sulfone and the pyridine nitrogen to an N-oxide.[1][2] Its formation can occur during the synthesis of Pantoprazole, especially during the oxidation step of the sulfide intermediate, or as a degradation product under stress conditions such as oxidation and photolysis.[3][4][5]
Q2: What are the primary stability concerns for this compound in acidic conditions?
A2: The primary stability concern for this compound in acidic conditions is the acid-catalyzed degradation of the benzimidazole core.[6] Like its parent compound, Pantoprazole, the stability of the benzimidazole structure is highly pH-dependent, with the rate of degradation increasing significantly as the pH decreases.[6] This can lead to the cleavage of the molecule and the formation of various degradation products.[7]
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: While specific degradation studies on isolated this compound are not extensively reported, based on the degradation pathways of Pantoprazole, acidic conditions are expected to cause rearrangement and decomposition of the benzimidazole ring system.[6][7] This could lead to the scission of the sulfonyl bridge, resulting in separate pyridine and benzimidazole derivatives.
Q4: How can I minimize the degradation of this compound during analysis?
A4: To minimize degradation during analysis, it is crucial to control the pH of your solutions. Maintain the pH in the neutral to alkaline range (pH > 7.0) for all sample diluents and mobile phases.[6] Using buffers to stabilize the pH is highly recommended.[6] Whenever possible, prepare samples fresh and store them at 2-8°C, protected from light, to reduce the rate of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of the this compound peak during HPLC analysis. | The mobile phase or sample diluent is too acidic, causing rapid on-column or in-solution degradation. | - Ensure the pH of the mobile phase and diluent is neutral to slightly alkaline (pH 7.0 or higher).- Use a buffered mobile phase to maintain a stable pH.- Prepare samples immediately before injection. |
| Appearance of multiple unknown peaks in the chromatogram. | Degradation of this compound into various byproducts. | - Conduct a forced degradation study to identify the potential degradation products and their retention times.- Use a photodiode array (PDA) detector to assess peak purity.- Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent retention times and poor peak shape. | Suboptimal chromatographic conditions or interaction of the analyte with the stationary phase. | - Optimize the mobile phase composition, including the organic modifier and buffer concentration.- A C18 column is generally suitable for the analysis of Pantoprazole and its derivatives.[6]- Ensure the column is properly equilibrated before analysis. |
| Low recovery of this compound from the sample matrix. | Adsorption of the analyte to glassware or instability in the extraction solvent. | - Use silanized glassware to prevent adsorption.- Ensure the extraction solvent is compatible with the stability of the analyte (i.e., not acidic).- Perform recovery experiments with spiked samples to identify the source of the loss. |
Quantitative Data on Pantoprazole Degradation
Direct quantitative data on the forced degradation of isolated this compound is limited in publicly available literature. However, the following table summarizes the degradation of the parent compound, Pantoprazole, under various stress conditions, which provides insights into the conditions that favor the formation of related impurities.
| Stress Condition | Reagents and Conditions | Major Degradation Products | Extent of Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, Room Temperature | Pantoprazole Sulfide | Substantial | [8] |
| Oxidative | 3% H₂O₂, Room Temperature | Pantoprazole Sulfone | Substantial | [8] |
| Alkaline Hydrolysis | 0.1 M NaOH, Room Temperature | Stable | Minimal | [8] |
| Thermal | 80°C (solid state) | Stable | Minimal | [4] |
| Photolytic | UV light (254 nm) and sunlight, 7 days | Pantoprazole N-Oxide, N-Oxide Sulfone | Significant | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/PDA system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by HPLC immediately.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified duration.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to the desired concentration and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and sunlight for 7 days.
-
Analyze the samples at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | 50:50 (v/v) Acetonitrile: 0.1 M Sodium Hydroxide |
Visualizations
Caption: Formation and degradation pathways of Pantoprazole and its derivatives.
References
Minimizing the formation of Pantoprazole Sulfone N-Oxide during synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of Pantoprazole Sulfone and N-Oxide impurities during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are Pantoprazole Sulfone and Pantoprazole N-Oxide impurities?
Pantoprazole Sulfone and Pantoprazole N-Oxide are process-related impurities that can form during the synthesis of Pantoprazole.[1][2]
-
Pantoprazole Sulfone: This impurity is generated from the over-oxidation of the desired pantoprazole sulfoxide.[1][3]
-
Pantoprazole N-Oxide: This impurity forms due to the oxidation of the nitrogen atom on the pyridine ring of the pantoprazole molecule.[1][4]
-
Pantoprazole Sulfone N-Oxide: This is an over-oxidation impurity where both the sulfone and the N-oxide have formed on the same molecule.[5]
The presence of these impurities is a critical concern as it affects the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[4]
Q2: At which stage of synthesis do these impurities form?
These impurities are formed during the critical oxidation step, where the pantoprazole sulfide intermediate is converted to the active pantoprazole sulfoxide.[1][4][6] This step is where competing side reactions, such as N-oxidation, and over-oxidation to the sulfone can occur concurrently with the desired S-oxidation.[4]
Q3: What are the key process parameters that influence the formation of these impurities?
Several process parameters significantly impact the formation of sulfone and N-oxide impurities. The most critical factors to control are:
-
Choice of Oxidizing Agent: Different oxidizing agents have varying reactivities that influence the impurity profile.[4]
-
Reaction Temperature: The oxidation reaction is exothermic, and higher temperatures increase the rate of impurity formation.[1][3]
-
pH of the Reaction Medium: The pH can affect the reactivity of both the pantoprazole sulfide and the oxidizing agent.[4]
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the sulfide intermediate has been consumed can lead to over-oxidation.[4]
Q4: Which oxidizing agent is recommended to minimize impurities?
While several oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are used, sodium hypochlorite (NaOCl) is a cost-effective and commonly employed option.[2][4][7] When using NaOCl, it is crucial to add it slowly and in a controlled manner to an alkaline aqueous solution of the sulfide intermediate to achieve a clean conversion.[2][3]
Q5: What is the optimal temperature for the oxidation reaction?
To minimize the formation of byproducts, the oxidation of pantoprazole sulfide should be carried out at low temperatures.[4] Studies have shown that maintaining the reaction temperature between -10 °C and 5 °C produces a high-quality product with significantly lower levels of the sulfone impurity.[1][3]
Q6: How does pH control help in minimizing impurities?
Controlling the pH is vital during both the reaction and the workup. During the reaction, the pH can influence the selectivity of the oxidation.[4] Furthermore, during product isolation, adjusting the pH of the reaction mixture to a specific range, such as 9.3-9.7, can selectively precipitate the desired pantoprazole product, leaving the more soluble sodium salt of the sulfone impurity behind in the mother liquor.[1]
Troubleshooting Guide
This section addresses common issues encountered during pantoprazole synthesis related to impurity formation.
Problem: High levels of Pantoprazole Sulfone detected by HPLC.
High levels of the sulfone impurity are typically due to over-oxidation. Refer to the troubleshooting workflow below and check the following parameters.
Caption: Troubleshooting workflow for high sulfone impurity.
Problem: High levels of Pantoprazole N-Oxide detected by HPLC.
The formation of N-oxide is a competing side reaction to the desired S-oxidation.
-
Cause: The pyridine nitrogen atom is susceptible to oxidation, which occurs concurrently with the sulfide oxidation.[4] Certain oxidizing agents, like m-CPBA, are known to be particularly effective for N-oxidation.[4]
-
Solution:
-
Optimize Oxidizing Agent: If using a potent N-oxidizing agent, consider switching to a more selective system like sodium hypochlorite in an aqueous alkaline medium.[3][4]
-
Strict Temperature Control: As with sulfone formation, low temperatures (0-5 °C) can help minimize the N-oxide side reaction.[4]
-
pH Management: The pH of the reaction medium can influence the reactivity of the pyridine nitrogen. Systematic studies to find the optimal pH for your specific process are recommended.[4]
-
Data Presentation
Table 1: Effect of Reaction Temperature on Pantoprazole Sulfone Formation
| Temperature Range | Observation | Reference |
| -10 °C to -5 °C | Produces high-quality compound, minimizing sulfone formation. | [1] |
| 0 °C to 5 °C | Found to produce high-quality compound; optimal for reaction conversion and purity. | [3] |
| > 5 °C | The percentage of sulfone impurity was found to increase with the increase in temperature. | [1][3] |
Visualizations
The synthesis of pantoprazole involves a primary desired pathway and competing side reactions that lead to the formation of key impurities.
Caption: Pantoprazole synthesis pathway and impurity formation.
Experimental Protocols
Key Experiment: Controlled Oxidation of Pantoprazole Sulfide
This protocol describes a general method for the oxidation step, focusing on impurity control.[3][4]
Materials:
-
Pantoprazole Sulfide (wet cake or isolated solid)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Hypochlorite (NaOCl) solution (e.g., 15% aqueous)
-
Deionized Water
-
Sodium Metabisulfite solution (5%)
-
Hydrochloric Acid (HCl, 2M)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: In a suitable reaction vessel, prepare a solution of sodium hydroxide in deionized water. Add the wet cake of pantoprazole sulfide and stir until completely dissolved.
-
Cooling: Cool the solution to a temperature between 0 °C and 5 °C. It is critical to maintain this temperature throughout the oxidant addition.[3]
-
Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise over a period of 2-3 hours. Ensure the temperature does not exceed 5 °C.[4]
-
Reaction Monitoring: Stir the reaction for an additional 1-2 hours at 0-5 °C. Monitor the reaction progress by HPLC to confirm the consumption of the sulfide intermediate and to quantify the levels of pantoprazole, pantoprazole sulfone, and pantoprazole N-oxide.[4]
-
Quenching: Once the reaction is complete (sulfide is consumed), quench any excess hypochlorite by adding a 5% sodium metabisulfite solution.[4]
-
pH Adjustment & Extraction: Adjust the pH of the reaction mixture to between 7.5 and 8.0 using 2M HCl.[4][8] Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base, which can then be converted to the desired salt form.[4]
HPLC Method for Impurity Profiling
A validated HPLC method is essential for quantifying pantoprazole and its related impurities.[4]
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate or 0.1 M sodium phosphate, pH adjusted to ~7.5) and an organic solvent (e.g., acetonitrile).[4][9] |
| Flow Rate | Typically 1.0 mL/min.[4][9] |
| Detection | UV detection at 290 nm.[4][9] |
| Quantification | Performed by comparing the peak area of the impurity in the sample to that of a qualified reference standard.[4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2007068925A1 - An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. trace.tennessee.edu [trace.tennessee.edu]
Technical Support Center: Quantification of Pantoprazole Sulfone N-Oxide by HPLC
Welcome to the Technical Support Center for the HPLC quantification of Pantoprazole Sulfone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question 1: Why am I observing significant peak tailing for my this compound peak?
Peak tailing for this compound, a compound with basic properties, is often due to secondary interactions with the stationary phase.[1] The primary cause is typically the interaction of the basic functional groups on the analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of your mobile phase is a critical factor.[3] Since Pantoprazole has pKa values around 3.92 and 8.19, its N-oxide derivative will also have basic characteristics.[1][3] Operating at a low pH (e.g., pH < 3) can suppress the ionization of residual silanol groups and ensure the analyte is fully protonated, leading to more symmetrical peaks.[2][3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing.[1]
-
Incorporate Mobile Phase Additives: While less common with modern columns, adding a tail-suppressing agent like triethylamine to the mobile phase can help to mask residual silanol activity.[2]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1] To verify this, try injecting a diluted sample. If the peak shape improves, reduce your sample concentration or injection volume.[1]
-
Minimize Extra-Column Volume: Ensure all tubing is as short as possible and that all connections are secure to prevent band broadening.[1]
Question 2: My retention times for this compound are shifting between injections. What could be the cause?
Retention time instability can arise from several factors related to the HPLC system and the mobile phase.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase, especially when using gradient elution or ion-pairing reagents.[4] Inadequate equilibration can lead to drifting retention times.
-
Check for Leaks: Inspect the entire system for any loose fittings or leaks, as these can cause pressure fluctuations and affect retention times.[5]
-
Verify Mobile Phase Composition and Preparation: Inaccurate mobile phase preparation can lead to inconsistent retention.[4][5] Ensure the solvents are accurately measured and thoroughly mixed. For gradient elution, ensure the proportioning valves are functioning correctly.[6]
-
Control Column Temperature: Fluctuations in column temperature can significantly impact retention times.[5] Using a reliable column oven is recommended to maintain a stable temperature.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability.[4][6][7] Ensure your mobile phase is adequately degassed.
Question 3: I'm experiencing a noisy or drifting baseline in my chromatogram. How can I resolve this?
Baseline issues can obscure small peaks and affect accurate integration. Common causes include mobile phase problems, detector issues, and system contamination.
Troubleshooting Steps:
-
Mobile Phase Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4] Contaminants or degradation of mobile phase components, like trifluoroacetic acid (TFA), can cause baseline drift.[8]
-
Degassing: As mentioned for retention time issues, proper degassing of the mobile phase is critical to prevent bubbles that cause baseline noise.[4][6][7]
-
Detector Maintenance: Ensure the detector lamp is in good condition and has sufficient energy.[6] A dirty flow cell can also contribute to baseline noise; flush it with a strong, appropriate solvent.[4]
-
System Contamination: Contaminants from previous injections can slowly elute, causing a rising baseline.[7] Flush the column with a strong solvent. Using a guard column can help protect your analytical column from strongly retained compounds.[4][6]
-
Pump Performance: Worn pump seals or malfunctioning check valves can cause pressure pulsations that manifest as a noisy baseline.[6][7] Regular pump maintenance is essential.
Question 4: I suspect carryover of this compound from a high-concentration sample to subsequent blank injections. How can I mitigate this?
Carryover can be a significant issue in quantitative analysis, leading to inaccurate results for subsequent samples.
Troubleshooting Steps:
-
Optimize Autosampler Rinse: Ensure the autosampler needle and injection port are being adequately cleaned between injections. Use a strong, appropriate solvent in your rinse solution. Sometimes, a multi-solvent rinse (e.g., a weak solvent followed by a strong solvent) is more effective. The pH of the rinse solvent can also be critical; consider adding a small amount of acid or base to improve solubility and removal of the analyte.[9]
-
Check for Adsorption: this compound may adsorb to surfaces in the flow path, such as the injection loop or valve.[9] Consider using different materials for these components (e.g., PEEK instead of stainless steel) if adsorption is suspected.
-
Injector and Valve Maintenance: A worn rotor seal in the injection valve can be a source of carryover.[9] Regular maintenance and replacement of these components are important.
-
Blank Injection Strategy: Injecting a blank after a high-concentration sample can help to quantify the extent of the carryover. If carryover is consistent, it may be possible to subtract the carryover peak area, though eliminating the source of carryover is the preferred approach.
Experimental Protocols
Below are representative HPLC methodologies for the analysis of Pantoprazole and its impurities, including this compound.
Method 1: Isocratic HPLC Method
-
Objective: A simple isocratic method for the separation of Pantoprazole and its related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with the pH adjusted to 3.0.[11]
Method 2: Gradient HPLC Method
-
Objective: A gradient method to achieve better resolution of Pantoprazole from its various impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase A: Buffer (e.g., 0.01 M ammonium acetate with 1 mL/L triethylamine, adjusted to pH 4.5) : Acetonitrile (70:30, v/v).[14]
-
Mobile Phase B: Buffer : Acetonitrile (30:70, v/v).[14]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.[10]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 290 nm.[14]
-
Column Temperature: 30 °C.[14]
Data Presentation
Table 1: Typical Chromatographic Parameters for Pantoprazole and Impurities
| Compound | Relative Retention Time (RRT) | A Common Impurity |
| Pantoprazole Sulfone | ~0.80 | Yes |
| Pantoprazole | 1.00 | API |
| Pantoprazole Sulfide | ~1.63 | Yes |
| This compound | Varies based on method | Yes |
Note: Relative Retention Times are approximate and can vary significantly depending on the specific HPLC method used.[13][15]
Table 2: Comparison of HPLC Method Parameters
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18 (250 x 4.6 mm, 5 µm)[10] | C18 (150 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Methanol:Water (pH 3.0)[11] | Buffered Acetonitrile Gradient[14] |
| Flow Rate | 1.0 mL/min[10][11][12] | 1.0 mL/min[14] |
| Detection | 290 nm[10][13][14] | 290 nm[14] |
| Temperature | Ambient or 30 °C[10][14] | 30 °C[14] |
| Primary Use | Routine QC, simpler separations | Impurity profiling, complex mixtures |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Relationship between HPLC components and common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. akjournals.com [akjournals.com]
- 13. scielo.br [scielo.br]
- 14. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Co-elution issues with pantoprazole impurities in chromatography.
Welcome to our dedicated support center for troubleshooting chromatographic issues related to pantoprazole and its impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, such as co-elution, encountered during analytical method development and routine testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of pantoprazole that can cause co-elution issues?
A1: The most frequently encountered impurities include process-related impurities and degradation products. Common impurities identified are Pantoprazole Sulfone (Related Compound A), Pantoprazole Sulfide, and Pantoprazole N-oxide.[1] Forced degradation studies under acidic and oxidative conditions can generate these and other potential degradants that may co-elute with the parent drug or each other if the chromatographic method is not sufficiently optimized.[2]
Q2: Which analytical techniques are most effective for separating pantoprazole from its impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent and effective techniques for profiling pantoprazole impurities due to their high resolution and sensitivity.[3] For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][4]
Q3: My HPLC method is showing poor separation between pantoprazole and an impurity. What are the initial troubleshooting steps?
A3: When facing poor resolution, start by systematically evaluating and adjusting your mobile phase conditions. Key parameters to investigate include:
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase is critical for controlling the retention of ionizable compounds like pantoprazole and its impurities. Experiment with slight adjustments to the buffer pH.[4]
-
Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention times and selectivity.[4]
-
Gradient Profile: If using a gradient method, adjusting the slope of the gradient can improve the separation of closely eluting peaks.
If mobile phase optimization is insufficient, consider evaluating the stationary phase.[4]
Q4: How can I confirm if a peak in my chromatogram is a single component or a result of co-elution?
A4: Peak purity analysis using a photodiode array (PDA) detector is a valuable tool to assess whether a chromatographic peak consists of a single component.[4] If a PDA detector is unavailable, consider changing the detection wavelength. If the peak shape or area ratio changes at different wavelengths, it may indicate the presence of a co-eluting impurity. For definitive identification, techniques like LC-MS can be employed to analyze the mass-to-charge ratio of the components within the peak.[4]
Troubleshooting Guide: Co-elution of Pantoprazole and Impurities
This guide provides a systematic approach to resolving co-elution problems during the chromatographic analysis of pantoprazole.
Problem: Poor resolution between pantoprazole and a known impurity.
Initial Assessment Workflow
References
Improving the yield and purity of Pantoprazole Sulfone N-Oxide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Pantoprazole Sulfone N-Oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically a two-step process. First, a condensation reaction is performed between 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to produce the pantoprazole sulfide intermediate.[1][2] The second and most critical step is the selective oxidation of the sulfide intermediate to the corresponding sulfone N-oxide.[3]
Q2: Why is the choice of oxidizing agent and catalyst important?
A2: The oxidizing agent and catalyst are crucial for driving the reaction to the desired product. A combination of a strong oxidizing agent like hydrogen peroxide in an acidic medium (acetic acid) with a catalyst such as methyl rhenium trioxide (MTO) has been shown to be effective.[3] This system is designed to be potent enough to oxidize both the sulfur atom to a sulfone and the pyridine nitrogen to an N-oxide.[3] Peracids like m-CPBA are also known to be effective for N-oxidation.[1][4]
Q3: What are the main impurities to be aware of during this synthesis?
A3: The primary impurities include the starting pantoprazole sulfide, the partially oxidized pantoprazole sulfoxide, and pantoprazole sulfone (without the N-oxide). Careful control of reaction conditions is necessary to minimize these intermediates and byproducts.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction.[1] It allows for the separation and quantification of the starting material, intermediates, the final product, and any impurities. A validated HPLC method is essential for accurate in-process control.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound with high levels of unreacted Pantoprazole Sulfide. | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature leading to slow reaction rates. 3. Inadequate reaction time. 4. Inactive catalyst. | 1. Increase the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the sulfide intermediate.[3] 2. Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation products. 3. Extend the reaction time and monitor progress using HPLC. 4. Ensure the catalyst (e.g., methyl rhenium trioxide) is of high quality and handled under appropriate conditions. |
| High levels of Pantoprazole Sulfoxide or Pantoprazole Sulfone impurity. | 1. The oxidizing conditions are not strong enough to fully convert the intermediates to the desired product. 2. Non-selective oxidation. | 1. Increase the concentration of the oxidizing agent and/or the catalyst loading.[3] 2. Adjust the solvent system. A combination of toluene and methyl tertiary butyl ether has been used in the synthesis.[3] |
| Formation of other unknown impurities. | 1. Reaction temperature is too high, leading to degradation. 2. pH of the reaction medium is not optimal. | 1. Lower the reaction temperature and increase the reaction time. Low temperatures (0-5°C) are often used in the initial oxidation to control exothermic reactions.[1] 2. While the patent for direct synthesis uses an acidic medium (acetic acid), the pH can influence side reactions.[3] Experiment with slight adjustments to the pH. |
| Difficulty in purifying the final product. | 1. Co-crystallization of impurities with the product. 2. Similar solubility profiles of the product and impurities. | 1. Employ column chromatography for purification.[4] 2. Perform recrystallization from a suitable solvent system. The final product can be precipitated as a sodium salt by treatment with sodium hydroxide, which may aid in purification.[3] |
Experimental Protocols
Synthesis of Pantoprazole Sulfide Intermediate
This protocol is based on the initial condensation step described in the synthesis of pantoprazole.[1][3]
-
In a suitable reaction vessel, charge 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-difluoro-methoxy-2-sulfydryl-1H-benzimidazole, and dichloromethane.
-
Slowly add a solution of sodium hydroxide dropwise to the reaction mixture.
-
Stir the mixture at 20-30°C for 1-2 hours.
-
After the reaction is complete, separate the layers. Wash the dichloromethane layer.
-
Distill the dichloromethane layer under reduced pressure to obtain the pantoprazole sulfide intermediate as a yellow oil.
Synthesis of this compound
This protocol is adapted from a patented method for the direct synthesis of this compound.[3]
-
Dissolve the pantoprazole sulfide intermediate in a suitable organic solvent mixture (e.g., toluene and methyl tertiary butyl ether).
-
Add acetic acid and the methyl rhenium trioxide (MTO) catalyst to the mixture.
-
Slowly add hydrogen peroxide to the reaction mixture, maintaining control of the temperature.
-
Stir the reaction until completion, monitoring the progress by HPLC.
-
Upon completion, the product can be isolated. For the sodium salt, the resulting product is dissolved in acetone and treated with a sodium hydroxide solution.
-
Cool the mixture to -5 to 5°C to induce crystallization.
-
Filter the white solid, which is the Pantoprazole Sodium Sulfone N-Oxide impurity.
Quantitative Data
Table 1: Molar Ratios of Reactants for this compound Synthesis [3]
| Reactant | Molar Ratio (relative to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride) |
| 5-difluoro-methoxy-2-sulfydryl-1H-benzoglyoxaline | 1.0 - 1.2 |
| Sodium Hydroxide (for condensation) | 5 - 10 |
| Hydrogen Peroxide (for oxidation) | 5 - 8 |
| Methyl Rhenium Trioxide (catalyst) | 0.05 - 0.10 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Technical Support Center: Analysis of Pantoprazole and Its Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Pantoprazole and its related substances, including Pantoprazole Sulfone N-Oxide, during analysis.
Troubleshooting Guides
The stability of Pantoprazole and its impurities is critical for accurate analytical results. These compounds are known to be labile, particularly in acidic environments, and can also degrade under oxidative and photolytic stress.[1] This guide provides troubleshooting strategies to minimize degradation during analysis.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Appearance of unknown peaks or a high baseline | Acid-catalyzed degradation: Pantoprazole's stability is highly pH-dependent, with significant degradation as the pH decreases.[2] | Maintain the pH of all solutions, including sample diluents and mobile phases, in the neutral to alkaline range (pH > 7.0).[2] The use of buffers is recommended to stabilize the pH.[2] |
| Inconsistent analyte concentration, particularly a decrease over time | Oxidative Degradation: Pantoprazole and its N-oxide derivative can be susceptible to oxidation, leading to the formation of sulfone and other related impurities.[2] | Ensure all solvents and the mobile phase are thoroughly degassed before use to remove dissolved oxygen.[2] If oxidative degradation is suspected, consider the addition of a small amount of an antioxidant to sample solutions. |
| Poor peak shape and inconsistent retention times | Inadequate Chromatographic Conditions: An unsuitable column, mobile phase composition, or flow rate can result in poor separation and peak tailing. | A C18 column is commonly used for its hydrophobicity.[2] A typical mobile phase includes a phosphate buffer (e.g., 0.01 M, pH 7) and an organic modifier like acetonitrile in a gradient elution.[2] A flow rate of approximately 1 mL/min is generally effective.[2][3] |
| Formation of new impurities upon exposure to light | Photolytic Degradation: Exposure to UV or sunlight can induce the degradation of Pantoprazole, leading to the formation of impurities such as N-oxide and N-oxide sulfone.[3] | Protect samples and standards from light by using amber vials or covering glassware with aluminum foil.[2] If possible, perform sample preparation in a dimly lit area. |
Formation of Pantoprazole Impurities Under Forced Degradation
The following table summarizes the conditions that lead to the formation of Pantoprazole Sulfone and N-Oxide, providing insight into the conditions to avoid during analysis.
| Stress Condition | Reagents/Method | Major Degradation Products Formed | Reference |
| Acidic Hydrolysis | 0.1 M HCl at room temperature | Pantoprazole Sulfide | [4][5] |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature | Generally stable, minimal degradation | [4][5] |
| Oxidative Stress | Hydrogen Peroxide (e.g., 3%) | Pantoprazole Sulfone | [5] |
| Thermal Degradation | Dry heat (e.g., 80°C) | Generally stable, minimal degradation | [4][5] |
| Photolytic Degradation | Exposure to UV light and sunlight | Pantoprazole N-oxide, N-oxide sulfone | [6] |
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting workflow for degradation of Pantoprazole and its impurities.
Experimental Protocols
Stability-Indicating HPLC Method for Pantoprazole and Its Impurities
This protocol provides a starting point for a stability-indicating HPLC method.[2]
1. Reagent and Solution Preparation
-
Mobile Phase A: Prepare a 0.01 M phosphate buffer and adjust the pH to 7.0.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Mix 0.1 M sodium hydroxide solution with acetonitrile in a 50:50 (v/v) ratio.[2] Degas the diluent before use.
2. Standard Solution Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of the Pantoprazole reference standard and dissolve it in the prepared diluent. Store this solution in an amber volumetric flask at 2-8°C.[2]
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the standard stock solution with the diluent to the desired concentration for analysis.
3. Sample Preparation (from a solid formulation)
-
Accurately weigh and finely powder the formulation.
-
Transfer an amount of powder equivalent to a known quantity of the active pharmaceutical ingredient into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
4. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 22°C) |
| Detection Wavelength | 290 nm |
| Injection Volume | 100 µL |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pantoprazole and its N-oxide derivative?
A1: The primary degradation pathways to be aware of are acid-catalyzed degradation and oxidation.[2] Exposure to acidic conditions can lead to the rearrangement and decomposition of the benzimidazole core, while oxidative stress can modify the sulfoxide group to form the sulfone.[1][2]
Q2: What is the optimal pH range for working with solutions of Pantoprazole and its related substances?
A2: To minimize degradation, it is crucial to maintain a neutral to alkaline pH, ideally above 7.0.[2] The stability of Pantoprazole is highly dependent on pH, with the rate of degradation increasing significantly as the pH decreases.[2]
Q3: How should I prepare my samples to ensure the stability of this compound and other related compounds?
A3: It is recommended to dissolve and dilute samples in a basic or neutral diluent. A mixture of 0.1 M sodium hydroxide and acetonitrile (50:50 v/v) has been shown to be a suitable diluent.[2] Always prepare samples fresh if possible and store them under refrigerated and light-protected conditions if immediate analysis is not feasible.[2]
Q4: What are the recommended HPLC conditions for the analysis of Pantoprazole and its impurities?
A4: A stability-indicating HPLC method typically utilizes a reversed-phase C18 column.[2] A gradient elution with a mobile phase consisting of a phosphate buffer (pH ~7.0) and acetonitrile is commonly employed.[2] Detection is usually performed at a wavelength of around 290 nm.[2][7]
Q5: Can forced degradation studies help in understanding the stability of my samples?
A5: Yes, forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2] Subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradation products and establish a degradation profile.[6]
Degradation Pathway of Pantoprazole
Caption: Formation of major Pantoprazole degradation products under stress conditions.
References
Technical Support Center: Method Refinement for the Detection of Trace Levels of Pantoprazole Sulfone N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined detection of trace levels of Pantoprazole Sulfone N-Oxide, a potential impurity in pantoprazole drug substances. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound at trace levels using liquid chromatography-mass spectrometry (LC-MS/MS).
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect mass transitions selected in the MS/MS method. | Verify the precursor ion for this compound is correctly set to approximately m/z 416.0 and the product ion to a known fragment. |
| Suboptimal ionization source parameters. | Optimize electrospray ionization (ESI) source parameters, such as nebulizer gas flow, heater gas temperature, and capillary voltage. Ensure the mass spectrometer is operating in positive ion mode.[1] | |
| Inefficient fragmentation. | Perform a collision energy optimization experiment to determine the value that yields the highest intensity for the desired product ion.[1] | |
| Sample degradation. | Prepare fresh sample and standard solutions. If the analyte is known to be unstable, use a cooled autosampler.[1] | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Fronting, or Broad Peaks) | Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analyte. The use of additives like formic acid or ammonium acetate can improve peak shape for protonated species.[1] |
| Column degradation or contamination. | Check the column's performance. If necessary, flush the column or replace it with a new one. | |
| Co-elution with other impurities. | Modify the gradient elution profile or the mobile phase composition to improve separation.[2] | |
| High Background Noise or Matrix Effects | Contaminated mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives. It is also important to flush the LC system thoroughly to remove any contaminants.[1] |
| Interference from the sample matrix. | Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix.[1][3] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis.[4] |
| Inconsistent mobile phase composition. | Ensure the mobile phase is properly mixed and degassed before use.[4] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Difficulty in Achieving Required Limit of Detection (LOD) / Limit of Quantification (LOQ) | Insufficient sensitivity of the mass spectrometer. | Optimize all MS parameters, including source conditions and collision energy. Consider using a more sensitive instrument if available. |
| Suboptimal sample preparation. | Increase the concentration of the sample by reducing the final volume of the diluent or by using a larger sample volume for extraction. | |
| High background noise. | Address the sources of high background as mentioned above to improve the signal-to-noise ratio.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at trace levels important?
A1: this compound is a process-related impurity and a potential degradation product of pantoprazole, a widely used proton pump inhibitor.[5][6] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[7][8] Detecting this impurity at trace levels is crucial for quality control and to comply with stringent regulatory guidelines.
Q2: What is the typical synthetic origin of this compound?
A2: this compound can be formed during the synthesis of pantoprazole. Specifically, it arises from the over-oxidation of the pantoprazole sulfide intermediate, where both the sulfur atom is oxidized to a sulfone and the pyridine nitrogen is oxidized to an N-oxide.[6] It can also be a product of forced degradation under oxidative and photolytic stress conditions.[9][10]
Q3: Which analytical technique is most suitable for detecting trace levels of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the trace level quantification of this compound.[1][2] This method offers high sensitivity and selectivity, which are essential for detecting and quantifying impurities at very low concentrations in complex matrices.[11]
Q4: How can I confirm the identity of a peak suspected to be this compound?
A4: The identity of the peak can be confirmed by comparing its retention time and mass spectrum (precursor and product ions) with that of a certified reference standard of this compound.[5] High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurement to further confirm the elemental composition.
Q5: What are the key validation parameters to consider for a method detecting trace impurities?
A5: According to ICH guidelines, key validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[12][13] For trace level analysis, demonstrating low LOD and LOQ values is particularly critical.[2]
Experimental Protocol: LC-MS/MS Method for Trace Level Detection
This protocol provides a refined methodology for the sensitive detection of this compound.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-15 min (5% B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL |
3. Mass Spectrometer Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | 7 Bar |
| MRM Transition | This compound: Precursor Ion (m/z) ~416.0, Product Ion (m/z) to be determined by direct infusion of a standard. |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at trace levels (e.g., in the ng/mL range).
-
Sample Preparation: Accurately weigh the pantoprazole drug substance, dissolve it in the diluent, and dilute to a final concentration suitable for analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for pantoprazole and its impurities. Note that specific values for this compound may need to be established during method validation.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| Limit of Detection (LOD) | 0.043 - 0.25 µg/mL[9][13] | ~0.5 ng/mL (for related impurities)[2] |
| Limit of Quantification (LOQ) | 0.13 - 1.48 µg/mL[13][14] | ~1.5 ng/mL (for related impurities)[2] |
| Linearity Range | 5 - 50 µg/mL[11][15] | 5 - 5000 ng/mL (for pantoprazole)[16] |
| Accuracy (% Recovery) | 97.9 - 103%[12][13] | 96.3 - 104.3% (for related impurities)[2] |
| Precision (% RSD) | < 2.0%[14] | < 15% at LOQ[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond | Separation Science [sepscience.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. agilent.com [agilent.com]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Pantoprazole Sulfone N-Oxide: A Comparative Guide Based on ICH Guidelines
This guide provides a comparative overview of the validation of an analytical method for the quantification of Pantoprazole Sulfone N-Oxide, a potential impurity in Pantoprazole drug substances. The validation parameters and their acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7]
Pantoprazole, a proton pump inhibitor, can degrade under stress conditions, leading to the formation of impurities such as Pantoprazole Sulfone and Pantoprazole N-Oxide.[8][9][10] The control of these impurities is crucial for the safety and efficacy of the final pharmaceutical product.[8] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Pantoprazole and its related substances.[9][11][12]
Comparative Summary of Validation Parameters
The following table summarizes the typical validation parameters for a stability-indicating HPLC method for the analysis of Pantoprazole and its impurities, which would be applicable for the validation of a method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Alternative Method Performance |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] Peak purity should be greater than 99%.[12] | No interference from blank, placebo, and other known impurities at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999[8][12] | A linear relationship between concentration and response over the analytical range. |
| Accuracy (% Recovery) | 98.0% - 102.0%[8] | 97.9% - 103%[8] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[1][8] | Repeatability: ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.043 - 0.047 µg/mL[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.13 - 0.14 µg/mL[8] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[6] | Typically 80% to 120% of the test concentration for assay and across the reporting level of impurities. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[11] | Consistent results with minor changes in analytical conditions. |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below.
1. Specificity: To demonstrate specificity, forced degradation studies are performed on Pantoprazole to ensure the analytical method can resolve this compound from the parent drug and other potential degradation products.[8][9]
-
Acid Degradation: A solution of Pantoprazole is treated with 0.1 M HCl.[9][10]
-
Base Degradation: A solution of Pantoprazole is treated with 0.1 M NaOH.[9][10]
-
Oxidative Degradation: A solution of Pantoprazole is treated with hydrogen peroxide.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C).[9][10]
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.[9][12] The stressed samples are then analyzed to check for any co-eluting peaks with the this compound peak.
2. Linearity: The linearity of the method is established by preparing and analyzing a series of at least five concentrations of this compound over a specified range.[11] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
3. Accuracy: Accuracy is determined by the recovery of a known amount of this compound standard spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11] The percentage recovery is then calculated.
4. Precision: Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Multiple analyses (e.g., n=6) of a homogenous sample of this compound are performed on the same day, by the same analyst, and with the same equipment.[11]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and/or with different equipment.[11] The relative standard deviation (RSD) of the results is calculated for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined to assess the sensitivity of the method.[11] They can be calculated based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
6. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase (e.g., ± 0.2 units) The effect of these changes on the analytical results is then evaluated.[11]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound as per ICH guidelines.
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. akjournals.com [akjournals.com]
Comparative analysis of Pantoprazole Sulfone N-Oxide and Pantoprazole Sulfone.
A detailed guide for researchers on the physicochemical properties, metabolic pathways, and analytical separation of two key related substances of Pantoprazole.
This guide provides a comprehensive comparison of Pantoprazole Sulfone N-Oxide and Pantoprazole Sulfone, two significant metabolites and process-related impurities of the proton pump inhibitor, Pantoprazole. An understanding of the distinct characteristics of these compounds is crucial for researchers in drug metabolism, quality control, and pharmaceutical development.
Introduction
Pantoprazole is a widely prescribed medication for acid-related gastrointestinal disorders.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.[1][2][3][4][5] Among these, Pantoprazole Sulfone and this compound are noteworthy. Pantoprazole Sulfone is a major metabolite formed through oxidation by CYP3A4.[4][6] this compound is also identified as a related substance, often formed during stress conditions like oxidation and photolysis.[7][8] While the metabolites of pantoprazole are generally considered to have insignificant pharmacological activity, their monitoring is essential for ensuring the purity, stability, and safety of the final drug product.[5][9]
Physicochemical Properties
The fundamental physicochemical differences between this compound and Pantoprazole Sulfone are summarized below. These properties influence their behavior in biological systems and analytical procedures.
| Property | This compound | Pantoprazole Sulfone | Reference(s) |
| CAS Number | 953787-55-8 | 127780-16-9 | [6][10] |
| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | C₁₆H₁₅F₂N₃O₅S | [6][10] |
| Molecular Weight | 415.37 g/mol | 399.37 g/mol | [6][10][11][12][13][14][15] |
| Appearance | Off-Yellow Solid | White to Off-White Solid | [16] |
| Melting Point | 168-170°C (decomposes) | Not specified | [17] |
Metabolic and Degradation Pathways
Pantoprazole undergoes extensive hepatic metabolism. The formation of Pantoprazole Sulfone is a recognized pathway mediated by the CYP3A4 isoenzyme.[4] Both Pantoprazole Sulfone and this compound can also be formed as degradation products under forced stress conditions, particularly oxidation.[7][8] Understanding this relationship is vital for interpreting stability studies and impurity profiles.
The metabolic conversion of Pantoprazole is illustrated in the following diagram:
Caption: Metabolic and degradation relationship of Pantoprazole.
Experimental Protocols
The quantitative analysis and separation of Pantoprazole and its related substances are typically performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol provides a representative method based on published literature.[8][18][19]
Objective: To separate and quantify Pantoprazole, Pantoprazole Sulfone, and this compound in a drug substance or formulation.
Instrumentation:
-
HPLC system with a gradient pump
-
UV or Photodiode Array (PDA) detector
-
Chromatographic data acquisition software
Chromatographic Conditions:
-
Column: C18, 125 x 4.0 mm, 5 µm particle size (e.g., Hypersil ODS).[18]
-
Mobile Phase A: Buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds. For example:
-
0-40 min: 80% A, 20% B -> 20% A, 80% B
-
40-45 min: 20% A, 80% B -> 80% A, 20% B
-
45-50 min: Re-equilibration at 80% A, 20% B.[18]
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 40°C.[18]
-
Injection Volume: 20 µL.[18]
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Pantoprazole, Pantoprazole Sulfone, and this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solutions to the desired concentration range.
-
Sample Preparation: Dissolve the drug substance or formulation in the diluent to achieve a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the amount of each impurity using the peak area and the concentration of the standard.
The general workflow for this analytical procedure is depicted below.
Caption: General workflow for HPLC analysis of Pantoprazole impurities.
Pharmacological Activity
Pantoprazole acts as a prodrug, which is converted to its active form in the acidic environment of gastric parietal cells to inhibit the H+/K+ ATPase pump.[5] The metabolites, including Pantoprazole Sulfone, are generally considered to be pharmacologically inactive.[5][9] Their altered chemical structures prevent them from effectively binding to and inhibiting the proton pump. While direct comparative studies on the pharmacological activity of this compound are not widely available, it is also presumed to be inactive based on its structural relation to the sulfone metabolite.
Conclusion
This compound and Pantoprazole Sulfone are key related substances of Pantoprazole, arising from both metabolic processes and degradation. The primary distinction lies in the presence of an additional N-oxide group in the former, which results in a higher molecular weight and potentially different polarity, influencing its chromatographic behavior. While neither compound is considered pharmacologically active, their accurate identification and quantification are paramount for quality control in the pharmaceutical industry. The provided experimental framework offers a robust starting point for researchers to develop and validate analytical methods for these compounds.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Pantoprazole - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. Pantoprazole sulfone | 127780-16-9 | Benchchem [benchchem.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. scbt.com [scbt.com]
- 16. niainnovation.in [niainnovation.in]
- 17. This compound | 953787-55-8 [chemicalbook.com]
- 18. jocpr.com [jocpr.com]
- 19. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Pantoprazole Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like pantoprazole are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of validated, high-performance analytical methods. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical techniques for the determination of pantoprazole impurities, supported by experimental data from various studies.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for routine quality control and stability testing of pantoprazole and its impurities.[1][2] These methods offer excellent resolution and sensitivity for separating and quantifying known and unknown impurities. For the identification and structural elucidation of novel impurities or for the analysis of genotoxic impurities at very low levels, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[1][3] Capillary electrophoresis has also been explored for the chiral separation of pantoprazole enantiomers.[4]
The choice of method depends on the specific analytical challenge. While HPLC methods are robust and widely available, UPLC offers the advantage of significantly shorter analysis times and reduced solvent consumption.[2] LC-MS provides unparalleled sensitivity and specificity, which is crucial for the analysis of trace-level genotoxic impurities.[3]
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of different analytical methods for the determination of pantoprazole impurities, based on data from published validation studies.
Table 1: HPLC Method Performance
| Parameter | Method 1[5][6] | Method 2[7][8] | Method 3[2] |
| Linearity (r) | 0.999 | 0.999 | > 0.99 (R²) |
| Accuracy (% Recovery) | 97.9 - 103% | 97.6 - 105.8% | 95.0 - 105.0% |
| Precision (% RSD) | < 2% | 0.55 - 1.90% | < 2% (Intra- and Inter-day) |
| LOD (µg/mL) | 0.043 - 0.047 | - | - |
| LOQ (µg/mL) | 0.13 - 0.14 | 0.099 - 1.48 | - |
Table 2: UPLC and LC-MS/MS Method Performance
| Parameter | UPLC Method[2] | LC-MS/MS Method[1] |
| Linearity (R²) | > 0.99 | Not specified |
| Accuracy (% Recovery) | 95.0 - 105.0% | Not specified |
| Precision (% RSD) | < 2% (Intra- and Inter-day) | Not specified |
| LOD | Not specified | Not specified |
| LOQ | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. The following sections provide the experimental protocols for the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC) - Method 1
-
Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.01 M phosphate buffer (pH 7.0)[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Program: A time-based gradient elution is employed to ensure adequate separation.[1]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 290 nm[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 20 µL[5]
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v)[1][5]
High-Performance Liquid Chromatography (HPLC) - Method 2
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size)[7][8]
-
Mobile Phase A: Buffer-acetonitrile (70:30, v/v). The buffer consists of 0.01 M ammonium acetate with 1 mL triethylamine/L, adjusted to pH 4.5 with orthophosphoric acid.[7][8]
-
Gradient Program: A suitable gradient program is employed to separate pantoprazole and its five main impurities.[7][8]
-
Column Temperature: 30°C[1]
Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm particle size)[1]
-
Mobile Phase A: 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5)[1][9]
-
Gradient Program: A gradient elution is used to achieve rapid separation.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Detection: UV at 290 nm[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Genotoxic Impurities
-
Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program: A rapid gradient program is utilized.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Ionization: Positive ion electrospray ionization (ESI+)[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for pantoprazole impurity profiling.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: General Workflow for Pantoprazole Impurity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jgtps.com [jgtps.com]
A Spectroscopic Showdown: Unraveling the Nuances of Pantoprazole and Its Derivatives
For Immediate Publication
A detailed spectroscopic comparison of Pantoprazole Sulfone N-Oxide and its related compounds—Pantoprazole, Pantoprazole Sulfone, and Pantoprazole Sulfide—is presented, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their structural differences through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations.
Pantoprazole, a widely used proton pump inhibitor, and its related compounds are of significant interest in pharmaceutical research and quality control. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and for monitoring purity during synthesis and formulation. This guide offers a side-by-side comparison of their key spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pantoprazole | 8.22 (d, 1H), 7.43 (d, 1H), 7.23 (m, 1H), 7.07 (d, 1H), 7.07 (t, 1H), 6.71 (dd, 1H), 4.78 (d, 1H), 4.28 (d, 1H), 3.89 (s, 3H), 3.78 (s, 3H)[1] | Data available on public databases such as PubChem and SpectraBase.[2][3] |
| Pantoprazole Sulfide | Data not explicitly found in search results. | Available on SpectraBase, with key signals corresponding to the benzimidazole and pyridine rings, methoxy groups, and the thioether linkage.[4] |
| Pantoprazole Sulfone | Data not explicitly found in search results. | Data mentioned to be available on PubChem.[3] |
| This compound | Data not explicitly found in search results. | Data not explicitly found in search results. |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Pantoprazole | 3000-3500, 2941.3, 1775.5, 1590.02, 1041.37[5][6] | O-H and C-H stretching, Aliphatic C-H stretching, N-H stretching, C=N stretching, S=O stretching[5][6] |
| Pantoprazole Sulfide | Spectra available on PubChem, showing characteristic peaks for aromatic C-H, C=N, and C-S bonds.[7] | Aromatic C-H, C=N, C-S stretching and bending vibrations. |
| Pantoprazole Sulfone | Expected to show strong S=O stretching absorptions, in addition to the characteristic peaks of the main molecular framework. | S=O stretching (symmetric and asymmetric), aromatic C-H, C=N stretching. |
| This compound | Expected to show characteristic absorptions for S=O and N-O stretching, in addition to the main molecular framework peaks. | S=O stretching (symmetric and asymmetric), N-O stretching, aromatic C-H, C=N stretching. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Protonated Molecule [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Pantoprazole | 383.37[3] | 384.1[8][9] | 200.0[8][9] |
| Pantoprazole Sulfide | 367.37[7] | 368.1 | 214.0, 163.0, 146.0[7] |
| Pantoprazole Sulfone | 399.37[10] | 400.1 | 336.12, 168.07, 152.07, 122.06[10] |
| This compound | 415.37 | 416.07 | 232.2 (indicative of the sulfonyl pyridine N-oxide moiety) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[6]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or the ATR crystal) prior to sample analysis and ratio the sample spectrum against it.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. For complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[8]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the protonated molecule ([M+H]⁺) to specific product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas flow, and source temperature to maximize the signal intensity of the analyte.
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve efficient fragmentation and high sensitivity.
-
-
Data Analysis: Process the data using the instrument's software to identify and quantify the analytes based on their retention times and specific mass transitions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of Pantoprazole and its related compounds using spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis of Pantoprazole and Related Compounds.
References
- 1. chemie.nat.fau.de [chemie.nat.fau.de]
- 2. spectrabase.com [spectrabase.com]
- 3. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pantoprazole sulfide | C16H15F2N3O3S | CID 9799341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pantoprazole sulfone | 127780-16-9 | Benchchem [benchchem.com]
A Comparative Guide: UPLC vs. HPLC for the Analysis of Pantoprazole Sulfone N-Oxide
In the landscape of pharmaceutical analysis, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Pantoprazole, a widely used proton pump inhibitor, can degrade or contain process-related impurities, including Pantoprazole Sulfone N-Oxide, which must be meticulously monitored.[1][2] High-Performance Liquid Chromatography (HPLC) has long been the standard for this type of analysis.[3] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more advanced alternative, promising significant improvements in speed, resolution, and sensitivity.[3][4][5]
This guide provides an objective comparison of UPLC and HPLC for the analysis of this compound, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in selecting the optimal technique for their needs.
Core Principles: A Tale of Two Technologies
Both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent).[3] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[3]
-
HPLC (High-Performance Liquid Chromatography) typically uses columns with stationary phase particles of 3-5 µm in diameter and operates at pressures up to 400 bar.[3][6]
-
UPLC (Ultra-Performance Liquid Chromatography) employs smaller sub-2 µm particles.[3][6] This significant reduction in particle size dramatically increases column efficiency but requires much higher operating pressures, often up to 15,000 psi (over 1,000 bar), to force the mobile phase through the densely packed column.[6][7]
This fundamental difference in particle size and pressure leads to substantial variations in analytical performance.
Performance Comparison
The theoretical advantages of UPLC translate into tangible benefits for pharmaceutical analysis. The technology offers enhanced speed, resolution, and sensitivity, which are critical for detecting and quantifying trace-level impurities like this compound.[4][7]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Key Advantages of UPLC |
| Analysis Time | Typically longer, ~15-50 minutes for Pantoprazole impurity profiling.[8][9] | Significantly shorter, often <10 minutes, and sometimes <5 minutes.[9][10] | Higher throughput and increased laboratory productivity.[3] |
| Resolution | Good; sufficient for many applications. | Excellent; narrower peaks provide better separation of closely eluting compounds.[6][7] | Improved accuracy and confidence in impurity identification and quantification.[3] |
| Sensitivity | Moderate. | High; narrower peaks lead to greater peak height and a better signal-to-noise ratio.[3][4][7] | Superior detection and quantification of trace-level impurities.[3] |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Lower due to shorter run times and smaller column volumes.[3][4] | Reduced operational costs and a more environmentally friendly method.[4] |
| System Backpressure | Lower (typically up to 400 bar).[6] | Very High (up to 1000 bar / 15,000 psi or more).[5][7] | Requires specialized instrumentation designed to handle high pressures.[5] |
| Initial Cost | Lower.[7] | Higher.[7] | The initial investment may be offset by long-term savings in time and solvent.[7] |
Experimental Protocols
Detailed and robust experimental methods are crucial for accurate and reproducible results. Below are representative protocols for the analysis of Pantoprazole and its impurities using both HPLC and UPLC.
This method is suitable for the routine quality control and stability testing of Pantoprazole, allowing for the separation of this compound and other related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS, C18 (e.g., 125 x 4.0 mm, 5 µm).[8][11] |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid).[11][12]B: Acetonitrile.[11][12] |
| Gradient Elution | A time-based gradient designed to separate all relevant impurities. For example:0-40 min: 80:20 (A:B) to 20:80 (A:B).[8]40-45 min: Return to 80:20 (A:B).[8] |
| Flow Rate | 1.0 mL/min.[8][12] |
| Detection Wavelength | 290 nm.[8][11][12] |
| Injection Volume | 20 µL.[8][11] |
| Column Temperature | 40°C.[8][11] |
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (1:1) or mobile phase can be used.[13]
-
Standard Solution: Accurately weigh and dissolve Pantoprazole and this compound reference standards in the diluent to obtain a known concentration (e.g., 0.4 mg/mL for Pantoprazole).[13]
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a similar target concentration.[11][12] Filter the solution through a 0.45 µm filter before injection.[11]
This method leverages UPLC technology for the rapid, simultaneous analysis of Pantoprazole and its impurities, significantly reducing run time while enhancing resolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[5][10] |
| Mobile Phase | A: Water with 0.1% Formic Acid.B: Acetonitrile with 0.1% Formic Acid. |
| Gradient Elution | A rapid gradient optimized for speed. For example:0-0.5 min: 95% A0.5-3.0 min: 95% to 5% A3.0-4.0 min: Hold at 5% A4.0-5.0 min: Return to 95% A |
| Flow Rate | 0.4 - 0.6 mL/min. |
| Detection Wavelength | 290 nm (or PDA detector scanning 210-400 nm).[10] |
| Injection Volume | 2 - 5 µL.[10] |
| Column Temperature | 40°C. |
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (1:1).
-
Standard and Sample Solutions: Prepare as described in the HPLC protocol, but potentially at lower concentrations due to the higher sensitivity of the UPLC system. Ensure final solutions are filtered through a 0.22 µm filter to prevent column blockage.
Workflow Visualization
The following diagram illustrates the general chromatographic workflow, highlighting the key instrumental and performance differences between HPLC and UPLC.
Caption: General workflow for chromatographic analysis of Pantoprazole impurities.
Conclusion
Both HPLC and UPLC are powerful and indispensable techniques for pharmaceutical analysis.[3] HPLC remains a robust, reliable, and widely used method for the quality control of Pantoprazole and its related substances, including this compound.[6] It is often the method of choice for established, validated compendial and release testing.[6]
However, for method development, high-throughput screening, and situations requiring maximum sensitivity and resolution, UPLC presents clear and significant advantages.[4] The dramatic reduction in analysis time, decreased solvent consumption, and superior resolving power make UPLC a highly efficient and cost-effective option in the long term.[4][7] The choice between UPLC and HPLC will ultimately depend on the specific analytical requirements, desired throughput, and available resources within the laboratory.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. biomedres.us [biomedres.us]
- 5. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. merckmillipore.com [merckmillipore.com]
Evaluating the performance of different chromatographic columns for pantoprazole impurity profiling.
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pantoprazole, a widely used proton pump inhibitor, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed for this purpose. The choice of the chromatographic column is a pivotal factor that directly influences the resolution, selectivity, and overall performance of the impurity profiling method. This guide provides an objective comparison of different chromatographic columns based on experimental data from various studies, offering insights to aid in column selection and method development.
Key Performance Parameters of Chromatographic Columns
The performance of a chromatographic column in pantoprazole impurity analysis is evaluated based on several key parameters:
-
Resolution (Rs): The degree of separation between adjacent peaks. A resolution of >1.5 is generally desired for baseline separation.
-
Peak Symmetry (Tailing Factor): A measure of peak shape. A value close to 1 indicates a symmetrical peak.
-
Retention Time (Rt): The time taken for a compound to elute from the column. Shorter retention times can be advantageous for high-throughput analysis.
-
Selectivity (α): The ability of the column to differentiate between two analytes.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
Comparison of Chromatographic Columns
Reverse-phase chromatography is the most common mode used for pantoprazole impurity profiling. The following table summarizes the performance of different types of reverse-phase columns based on published data.
| Column Type | Stationary Phase | Dimensions (mm) x Particle Size (µm) | Key Performance Characteristics | Reference |
| C18 (Octadecyl Silane) | Octadecyl silane chemically bonded to silica | Zorbax Eclipse XDB C18: 150 x 4.6, 5 µm | Good retention and resolution for pantoprazole and its five main impurities. Widely used and provides robust separation.[1][2][3] | [1][2][3] |
| Hypersil ODS: 250 x 4.6, 5 µm | Effective for separating process-related impurities and degradation products.[1][4][5] | [1][4][5] | ||
| Waters Acquity BEH C18: 50 x 2.1, 1.7 µm | Suitable for UPLC methods, offering faster analysis times and high resolution.[1][6][7] | [1][6][7] | ||
| C8 (Octyl Silane) | Octyl silane chemically bonded to silica | Phenomenex Luna C8, Zorbax SB C8 | Less hydrophobic than C18, potentially offering different selectivity and shorter retention times.[5][8] | [5][8] |
| Phenyl | Phenyl groups chemically bonded to silica | Agilent Zorbax SB Phenyl: 250 x 4.6, 5.0 µm | Provides alternative selectivity due to π-π interactions, which can be beneficial for separating closely related impurities.[9] | [9] |
| Restek Ultra Biphenyl: 100 x 2.1, 3.0 µm | Used in UPLC methods for faster analysis, capable of separating major degradation products.[9] | [9] | ||
| Chiral Stationary Phases | Teicoplanin aglycone-based | Chirobiotic TAG | Specifically designed for enantioseparation of pantoprazole isomers.[10][11][12] | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols for pantoprazole impurity profiling using different columns.
Method 1: C18 Column (HPLC)
-
Mobile Phase A: 0.01 M ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : acetonitrile (70:30, v/v)[1][2]
-
Mobile Phase B: 0.01 M ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : acetonitrile (30:70, v/v)[1][2]
-
Gradient: A suitable gradient program is employed to separate pantoprazole and its impurities.[1][2]
Method 2: Phenyl Column (UPLC)
-
Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm)[9]
-
Mobile Phase: 65:35 (v/v) mixture of potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40) and acetonitrile[9]
-
Flow Rate: 0.25 mL/min[9]
-
Injection Volume: 3.5 µL[9]
-
Detection: UV at 290 nm[9]
Experimental Workflow
The general workflow for pantoprazole impurity profiling involves several key stages, from sample preparation to data analysis.
Caption: A typical experimental workflow for pantoprazole impurity profiling.
Logical Relationship of Method Development
The development of a robust impurity profiling method follows a logical progression, starting from understanding the analyte and impurities to method validation.
Caption: Logical flow for developing a pantoprazole impurity profiling method.
Conclusion
The selection of an appropriate chromatographic column is a critical step in the development of a reliable method for pantoprazole impurity profiling. C18 columns are the most widely used and have demonstrated robust performance for separating a range of impurities. However, for specific separation challenges, phenyl or C8 columns may offer alternative selectivity. For enantiomeric purity, specialized chiral stationary phases are necessary. The choice of the column should be made in conjunction with the optimization of other chromatographic parameters such as mobile phase composition, pH, and temperature to achieve the desired separation and sensitivity. The experimental protocols and workflows provided in this guide serve as a starting point for researchers to develop and validate their own methods for ensuring the quality and safety of pantoprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. jgtps.com [jgtps.com]
- 7. jgtps.com [jgtps.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversed‐phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC‐CD analyses: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
A Comparative Guide to Inter-Laboratory Quantification of Pantoprazole Sulfone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pantoprazole Sulfone N-Oxide, a significant process-related impurity and potential degradation product of Pantoprazole. An objective evaluation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, supported by experimental data from various validated methods. This document aims to assist laboratories in selecting and implementing robust and accurate methods for the analysis of this critical analyte.
While a formal inter-laboratory comparison study (round-robin test) for this compound is not publicly available, this guide compiles and compares performance data from multiple validated analytical methods, offering a valuable resource for cross-laboratory method evaluation and implementation.
Data Presentation: Performance of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and sample throughput.[1] The following table summarizes the performance characteristics of various analytical techniques for the analysis of Pantoprazole and its related substances, including the Sulfone N-Oxide impurity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure.[1] | Separation using smaller particle size columns (<2 µm) at very high pressures.[1] | Chromatographic separation followed by mass-based detection, providing high selectivity and sensitivity.[1] |
| Linearity (r²) | >0.999[1] | >0.999 | >0.999[2] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[1] | 0.12 ng/mL[1] | As low as 0.05 - 0.12 ng/mL for related N-oxide impurities[2] |
| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL[1] | 0.31 ng/mL[1] | As low as 0.27 - 0.31 ng/mL for related N-oxide impurities[2] |
| Accuracy (% Recovery) | 97.9% - 103% for Pantoprazole and its impurities[2] | Not explicitly stated, but expected to be high | 100.1% - 100.9% for related N-oxide impurities[2] |
| Precision (%RSD) | < 1.5% for Pantoprazole and its degradation products[2] | < 1.0% (for peak area) | < 3.5% for related N-oxide impurities[2] |
| Typical Run Time | ~15-30 minutes[1] | <10 minutes[1] | ~5-15 minutes[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful and reproducible quantification of this compound. The following are representative methodologies for HPLC and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.[1]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.[1]
-
Sample Solution: Prepare the sample by dissolving the bulk drug or powdered tablets in the diluent to achieve a target concentration of this compound within the linear range of the method.[1]
-
-
System Suitability:
-
Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides the highest sensitivity and selectivity and is ideal for the trace-level quantification of this compound, especially in complex matrices.[1]
-
Chromatographic Conditions (LC):
-
Utilize a UPLC or HPLC system with conditions optimized for rapid separation.[1]
-
-
Mass Spectrometric Conditions (MS/MS):
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and an appropriate internal standard in a suitable solvent.
-
Create calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Prepare quality control (QC) samples at different concentration levels.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations.
-
Mandatory Visualization
References
Safety Operating Guide
Navigating the Disposal of Pantoprazole Sulfone N-Oxide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, a comprehensive understanding of general pharmaceutical waste regulations provides a necessary framework. This guide offers a step-by-step procedure for the safe disposal of Pantoprazole Sulfone N-Oxide, aligning with established best practices for chemical waste management.
The disposal of pharmaceutical and chemical waste is a complex and highly regulated area. In the United States, several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established stringent guidelines for handling such materials.[1][2][3][4] The primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which outlines management protocols from generation to disposal.[1][2][4] A key principle of these regulations is the proper characterization of waste to determine if it is hazardous, which then dictates the required disposal method.
Given the lack of specific public disposal information for this compound, it is prudent to treat it as a potentially hazardous substance. The recommended and safest course of action for its disposal is to engage a licensed hazardous waste disposal company.[5]
Core Disposal Protocol
The following table outlines the essential steps for the proper disposal of this compound, along with the necessary personal protective equipment (PPE).
| Step | Procedure | Personal Protective Equipment (PPE) |
| 1. Collection | Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips). | Nitrile gloves, safety glasses/goggles, lab coat. |
| 2. Containment | Place all waste into a designated, compatible, and sealable hazardous waste container. Ensure the container is leak-proof. | Nitrile gloves, safety glasses/goggles, lab coat. |
| 3. Labeling | Clearly label the container as "Hazardous Waste." Identify the contents as "this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department. | N/A |
| 4. Storage | Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. | N/A |
| 5. Disposal | Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. | N/A |
Experimental Workflow for Safe Handling and Disposal
To ensure safety during the handling and subsequent disposal of this compound, a systematic workflow should be followed within a laboratory setting. This process minimizes exposure and ensures that waste is managed in a compliant manner from the outset.
Logical Decision-Making for Disposal
The decision-making process for the disposal of any laboratory chemical, including this compound, should follow a logical progression that prioritizes safety and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
